molecular formula C16H24N2O B569611 N-Desbispropyl-N-pentyl-2-methyl Ropinirole CAS No. 249622-60-4

N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Cat. No.: B569611
CAS No.: 249622-60-4
M. Wt: 260.381
InChI Key: LOJFKUSLBCTPHV-UHFFFAOYSA-N
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Description

N-Desbispropyl-N-pentyl-2-methyl Ropinirole is a chemical of interest in neuroscience and pharmacology research, particularly in the study of dopaminergic systems. It is an analog of Ropinirole, a well-characterized non-ergoline dopamine agonist that selectively targets D2-like dopamine receptors (including D2, D3, and D4 subtypes) . The binding of such agonists to receptors in the striatonigral pathway modulates neuronal signaling, inhibiting adenylyl cyclase and influencing calcium and potassium channels, which is a key mechanism for regulating motor function . Researchers utilize this and related compounds to investigate the structure-activity relationships of dopamine agonists, their metabolic pathways, and their effects in experimental models of neurological disorders. The precise research applications and mechanistic role of N-Desbispropyl-N-pentyl-2-methyl Ropinirole are specific to specialized investigative protocols. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

4-[2-(2-methylpentylamino)ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-5-12(2)11-17-9-8-13-6-4-7-15-14(13)10-16(19)18-15/h4,6-7,12,17H,3,5,8-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFKUSLBCTPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CNCCC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249622-60-4
Record name 2H-Indol-2-one, 1,3-dihydro-4-(2-((2-methylpentyl)amino)ethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249622604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-((2-METHYLPENTYL)AMINO)ETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O9N8YVH7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one (Ropinirole EP Impurity B)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one, a compound of significant interest in the pharmaceutical sciences. Primarily known as a process-related impurity of the dopamine agonist Ropinirole, this molecule, designated as Ropinirole EP Impurity B, presents unique challenges and considerations in drug manufacturing and quality control. This document will delve into the chemical identity, nomenclature, and structural relationship of this impurity to its parent active pharmaceutical ingredient (API). A significant portion of this guide is dedicated to elucidating the inferred pharmacological profile of Ropinirole EP Impurity B, drawing upon the well-established structure-activity relationships of Ropinirole and other D2-like receptor agonists. Furthermore, this guide will provide a detailed exposition of the analytical methodologies for the detection, quantification, and isolation of this impurity, which are critical for ensuring the safety and efficacy of Ropinirole-based therapeutics. Finally, we will explore the probable synthetic pathways that may lead to the formation of this impurity during the manufacturing process of Ropinirole, offering insights into potential control strategies.

Chemical Identity and Nomenclature

1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one is a heterocyclic organic compound with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol .[] Its core structure is based on the 1,3-dihydro-2H-indol-2-one (oxindole) scaffold.

Synonyms and Alternative Names:

Due to its classification as a pharmaceutical impurity, this compound is known by several names in scientific literature and regulatory documents:

  • Ropinirole EP Impurity B [2][3][4]

  • N-Desbispropyl-N-pentyl-2-methyl Ropinirole

  • 4-(2-((2-Methylpentyl)amino)ethyl)indolin-2-one

  • Ropinirole Isohexyl Analog[][3]

  • 4-[2-[[(2Ξ)-2-Methylpentyl]amino]ethyl]-1,3-dihydro-2H-indol-2-one[5]

The CAS number for the free base of this compound is 249622-60-4.[4]

Structural Relationship to Ropinirole:

Ropinirole EP Impurity B is a close structural analog of Ropinirole. The key difference lies in the N-alkyl substituents of the ethylamine side chain. In Ropinirole, the nitrogen atom is disubstituted with two propyl groups. In contrast, Ropinirole EP Impurity B possesses a single 2-methylpentyl group attached to the nitrogen. This seemingly minor structural modification can have significant implications for the compound's physicochemical properties and its interaction with biological targets.

Inferred Pharmacological Profile

Direct pharmacological studies on Ropinirole EP Impurity B are not extensively available in the public domain. However, based on the well-characterized pharmacology of Ropinirole and the principles of structure-activity relationships (SAR) for dopamine agonists, a putative pharmacological profile can be inferred.

2.1. Mechanism of Action: A Dopamine D2-Like Receptor Agonist

Ropinirole is a potent and selective agonist of the D2-like family of dopamine receptors (D2, D3, and D4), with a higher affinity for the D3 subtype.[][7][8] It exerts its therapeutic effects in Parkinson's disease and restless legs syndrome by mimicking the action of endogenous dopamine in the brain. Given the structural conservation of the pharmacophore—the 4-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one moiety—it is highly probable that Ropinirole EP Impurity B also acts as a dopamine D2-like receptor agonist.

The ethylamine side chain and the terminal nitrogen atom are crucial for binding to the orthosteric site of the D2 receptor. The N-alkyl substituents influence the potency and selectivity of the compound. The replacement of the two propyl groups in Ropinirole with a single, bulkier 2-methylpentyl group in Impurity B is expected to alter the binding affinity and efficacy at the dopamine receptors. It is plausible that this structural change could lead to a decrease in potency compared to the parent drug.

2.2. Potential Therapeutic and Off-Target Effects

While it is an impurity and not intended for therapeutic use, any potential biological activity is of interest for safety assessment. If Ropinirole EP Impurity B retains significant dopamine receptor agonism, it could theoretically contribute to both the therapeutic and adverse effects of Ropinirole if present in sufficient quantities. These effects could include motor control modulation, as well as potential side effects like nausea, dizziness, and somnolence.

Ropinirole has negligible affinity for D1-like dopamine receptors, as well as for serotonergic, adrenergic, GABAergic, and muscarinic receptors.[] It is likely that Ropinirole EP Impurity B would also exhibit a similar selectivity profile, though this would require experimental confirmation.

2.3. Signaling Pathway

The signaling pathway for D2-like dopamine receptors is well-established. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[8]

G_protein_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ropinirole_Impurity_B Ropinirole EP Impurity B Ropinirole_Impurity_B->D2R Binds G_protein->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates

Caption: Inferred signaling pathway of Ropinirole EP Impurity B via the D2 receptor.

Analytical Methodologies

The accurate detection and quantification of Ropinirole EP Impurity B are paramount for ensuring the quality and safety of Ropinirole drug products. Several chromatographic methods have been developed for this purpose.

3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of Ropinirole and its impurities.

A typical HPLC method might involve:

  • Column: A C8 or C18 stationary phase. Some methods have shown better separation of certain impurities on a C8 column.[2]

  • Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., phosphate buffer at pH 2.5) as mobile phase A and an organic modifier (e.g., a mixture of acetonitrile and methanol) as mobile phase B.[2]

  • Detection: UV detection at 250 nm is commonly employed, as this is a wavelength of maximum absorbance for Ropinirole and its structurally related impurities.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: Usually in the range of 10-20 µL.

It is important to note that some older pharmacopeial methods have shown co-elution of Impurity B with other impurities, necessitating the development of more specific methods.[2]

3.2. Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC methods are particularly well-suited for the analysis of pharmaceutical impurities.

A representative UPLC method for Ropinirole impurities could have the following parameters:

  • Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C8.[2]

  • Mobile Phase: Similar to HPLC, a gradient elution with an acidic buffer and an organic solvent system is used.

  • Detection: UV or diode array detection (DAD) at 250 nm.

  • Flow Rate: Higher flow rates can be used compared to HPLC, leading to shorter run times.

  • Temperature: Column temperature is a critical parameter that can be optimized to improve separation.

3.3. Isolation and Characterization

For the purpose of obtaining a reference standard or for structural elucidation, preparative HPLC can be used to isolate Ropinirole EP Impurity B from a mixture.[9] The isolated compound can then be characterized using a variety of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

3.4. Experimental Workflow for Impurity Profiling

Impurity_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing and Quantification Sample Ropinirole Drug Substance/Product Dissolution Dissolution in a suitable diluent Sample->Dissolution Injection Injection into UPLC/HPLC system Dissolution->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection at 250 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration and Identification (based on retention time of reference standard) Chromatogram->Peak_Integration Quantification Quantification (using a reference standard of Impurity B) Peak_Integration->Quantification Report Report Quantification->Report Report results as % relative to the API

Caption: A typical experimental workflow for the profiling of Ropinirole impurities.

Synthesis and Formation

Ropinirole EP Impurity B is a process-related impurity, meaning it is likely formed during the synthesis of Ropinirole. Understanding the synthetic route of the API is key to postulating the origin of this impurity.

Several synthetic routes for Ropinirole have been described in the literature.[10][11] A common strategy involves the construction of the oxindole ring system and the subsequent introduction of the N,N-dipropylaminoethyl side chain.

The formation of Ropinirole EP Impurity B likely arises from the use of impure starting materials or reagents. Specifically, if the alkylating agent used to introduce the side chain contains 1-bromo-2-methylpentane or a similar reactive species in addition to the desired 1-bromopropane, a reaction with the primary amine precursor would lead to the formation of the 2-methylpentyl substituted impurity.

Alternatively, if the synthesis involves the reductive amination of an aldehyde intermediate with a primary amine, the presence of 2-methylpentylamine as a contaminant in the dipropylamine reagent could also result in the formation of Ropinirole EP Impurity B.

Table 1: Summary of Key Information

Property Value Reference
IUPAC Name 1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one-
Synonyms Ropinirole EP Impurity B, Ropinirole Isohexyl Analog[][2][3][4]
CAS Number 249622-60-4 (free base)[4]
Molecular Formula C₁₆H₂₄N₂O[]
Molecular Weight 260.38 g/mol []
Inferred Mechanism of Action Dopamine D2-like receptor agonistInferred
Primary Analytical Technique RP-HPLC, UPLC[2][12]
UV λmax ~250 nm[2][12]

Conclusion

1,3-Dihydro-4-[2-[(2-methylpentyl)amino]ethyl]-2H-Indol-2-one, or Ropinirole EP Impurity B, is a critical compound to monitor in the production of Ropinirole. While its own pharmacological profile has not been explicitly detailed, its structural similarity to Ropinirole strongly suggests it possesses dopamine D2-like receptor agonist activity. The potential for this impurity to contribute to the overall pharmacological effect and side-effect profile of the final drug product necessitates its careful control. The development and validation of robust analytical methods, such as the UPLC techniques discussed, are essential for ensuring that the levels of this and other impurities are maintained below the thresholds set by regulatory authorities. A thorough understanding of the synthetic process of Ropinirole is also crucial for identifying the potential sources of this impurity and implementing strategies to minimize its formation.

References

  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. PMC. (2020).
  • a new validated rp-hplc method for the determination of ropinirole in bulk and pharamaceutical dosage form. International Journal of Pharmaceutical Sciences and Research.
  • Ropinirole Impurities. BOC Sciences.
  • Simultaneous Determination of Impurities in Ropinirole Tablets by an Improved HPLC Method Coupled with Diode Array Detection.
  • Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form.
  • WO2011072704A1 - Process for the preparation of ropinirole and salts thereof.
  • US20120253051A1 - Process for the preparation of ropinirole and salts thereof.
  • Structure of ropinirole and its impurities.
  • (PDF) Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles.
  • Ropinirole EP Impurity B | 221264-33-1. SynZeal.
  • A PROCESS FOR THE PURIFICATION OF ROPINIROLE HYDROCHLORIDE - European Patent Office - EP 2016050 B1. EPO. (2009).
  • Ropinirole EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • Ropinirole Isohexyl Analog. BOC Sciences.
  • Investigation of novel ropinirole analogues: Synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. Monash University.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Understanding Ropinirole for Parkinson's and RLS Tre
  • Ropinirole.
  • US20050192338A1 - Process for the preparation of Ropinirole.
  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. (2011).
  • Clinical pharmacokinetics of ropinirole. PubMed. (2000).
  • A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride.
  • Isolation and characterization of some potential impurities in ropinirole hydrochloride.
  • optimization of analytical parameters for ropinirole determination – a review. PHARMACEUTICAL SCIENCES.
  • CAS No : 249622-60-4 | Product Name : Ropinirole Hydrochloride - Impurity B | Chemical Name : 4-[2-[[(2Ξ)-2-Methylpentyl]amino]ethyl]-1,3-dihydro-2H-indol-2-one.
  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. PubMed. (2007).
  • Ropinirole EP Impurity B. Opulent Pharma.
  • (PDF) Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form.

Sources

A Comparative Analysis of Ropinirole and its N-Desbispropyl-N-pentyl-2-methyl Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of Ropinirole, a well-established dopamine D2/D3 receptor agonist, and a structurally related, novel derivative, N-Desbispropyl-N-pentyl-2-methyl Ropinirole. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics for conditions such as Parkinson's disease and Restless Legs Syndrome.

At the outset, it is critical to establish that while Ropinirole is a widely studied and clinically approved compound, the N-Desbispropyl-N-pentyl-2-methyl derivative is not extensively characterized in publicly available scientific literature. Therefore, this guide will first provide a comprehensive overview of Ropinirole's established pharmacological profile. Subsequently, based on established principles of medicinal chemistry and structure-activity relationships (SAR) for dopamine agonists, we will postulate a likely chemical structure for the derivative and then delineate a comprehensive framework for its synthesis, characterization, and comparative evaluation against the parent compound, Ropinirole.

Part 1: Ropinirole - A Foundational Overview

Ropinirole is a non-ergoline dopamine agonist prescribed for the management of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are primarily attributed to its ability to stimulate dopamine receptors in the brain, particularly within the caudate-putamen.[3][4][5]

Chemical Structure and Physicochemical Properties
  • Chemical Name: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one[4]

  • Molecular Formula: C16H24N2O[2]

  • Molecular Weight: 260.38 g/mol (free base)[2][6]

  • Appearance: A pale cream to yellow powder.[4]

  • Solubility: Highly soluble in water.[7]

Mechanism of Action and Receptor Binding Profile

Ropinirole's primary mechanism of action is the stimulation of postsynaptic D2-like dopamine receptors (D2, D3, and D4).[1][6][8] It exhibits a higher affinity for the D3 receptor subtype.[2][9] The activation of these G-protein-coupled receptors initiates a cascade of intracellular signaling events, ultimately leading to the alleviation of motor symptoms associated with dopamine deficiency.[1] Ropinirole has weak activity at 5-HT2 and α2 receptors and virtually no affinity for 5-HT1, benzodiazepine, GABA, muscarinic, α1, and β-adrenoreceptors.[2][10]

Pharmacokinetics and Metabolism

Orally administered Ropinirole is rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 2 hours.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation and hydroxylation.[1][3][8] One of its major metabolites, N-despropyl ropinirole (SKF-104557), is also pharmacologically active as a full agonist at D2 and D3 receptors.[11][12][13] The elimination half-life of immediate-release ropinirole is approximately 6 hours.[1][14]

Part 2: The N-Desbispropyl-N-pentyl-2-methyl Derivative - A Hypothetical Exploration

Given the absence of published data, we will deduce a plausible structure for "N-Desbispropyl-N-pentyl-2-methyl Ropinirole" based on systematic nomenclature.

  • "N-Desbispropyl" implies the removal of both propyl groups from the tertiary amine of Ropinirole.

  • "N-pentyl" suggests the addition of a single pentyl group to the secondary amine resulting from the despropylation.

  • "2-methyl" is ambiguous. It could refer to a methyl group on the pentyl chain or the indolinone core. For this guide, we will assume the methyl group is on the pentyl chain, specifically at the 2-position, to create a chiral center and explore its potential implications.

Based on this interpretation, a plausible structure for the derivative is proposed and will be used as the basis for the comparative framework outlined below.

Part 3: A Comparative Framework - Ropinirole vs. Its Derivative

The structural modifications in the N-Desbispropyl-N-pentyl-2-methyl derivative are anticipated to significantly alter its pharmacological profile compared to Ropinirole. The following sections detail the experimental workflows necessary to characterize these differences.

Comparative Receptor Binding Affinity

A fundamental step in characterizing a novel dopamine agonist is to determine its binding affinity for the target receptors. This is typically achieved through competitive radioligand binding assays.

Table 1: Anticipated Data from Comparative Receptor Binding Assays

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
RopiniroleHuman D2Literature Value
Human D3Literature Value
Human D4Literature Value
N-Desbispropyl-N-pentyl-2-methyl RopiniroleHuman D2Experimental Value
Human D3Experimental Value
Human D4Experimental Value

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitor constant (Ki) of the test compounds at human dopamine D2, D3, and D4 receptors.

Methodology:

  • Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human dopamine D2, D3, or D4 receptor subtypes.

  • Radioligand: Employ a high-affinity radiolabeled antagonist, such as [3H]-Spiperone, for D2-like receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (Ropinirole or its derivative).

  • Non-specific Binding: Include control wells with a high concentration of a non-labeled antagonist (e.g., haloperidol) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a competitive binding assay allows for the determination of the affinity of an unlabeled ligand by its ability to displace a known radioligand. The choice of [3H]-Spiperone is based on its well-characterized high affinity for D2-like receptors.[9] The Cheng-Prusoff equation provides a standardized measure of affinity (Ki) that is independent of the radioligand concentration used in the assay.

Diagram 1: Workflow for Comparative Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (hD2, hD3, hD4) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]-Spiperone) prep_radioligand->incubation prep_compounds Prepare Test Compounds (Ropinirole & Derivative) prep_compounds->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Determine IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki comparison Compare Affinities calc_ki->comparison G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ropinirole Ropinirole (Agonist) D2R D2 Receptor Ropinirole->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Signaling (e.g., PKA) cAMP->PKA Activates

Sources

Origin of 2-methylpentyl side chain in Ropinirole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis of the Ropinirole Side Chain

A Note on the Topic: This guide addresses the synthesis of the side chain found in the active pharmaceutical ingredient Ropinirole. It is important to clarify at the outset that the chemical structure of Ropinirole is 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one.[1][2][3] The side chain is therefore a di-n-propylaminoethyl group, not a 2-methylpentyl group. This guide will focus on the established synthetic origins of this correct di-n-propylaminoethyl moiety.

Introduction

Ropinirole, marketed under trade names such as Requip™, is a non-ergoline dopamine agonist primarily used for the treatment of Parkinson's disease and Restless Legs Syndrome.[4] Its therapeutic efficacy is intrinsically linked to its molecular structure, particularly the di-n-propylaminoethyl side chain at the C4 position of the indolin-2-one (also known as oxindole) core. This side chain is crucial for the molecule's interaction with D2 and D3 dopamine receptors. Understanding the synthetic strategies for introducing this chain is fundamental for researchers and professionals in drug development and manufacturing.

This technical guide provides a detailed examination of the synthetic pathways for incorporating the di-n-propylaminoethyl side chain in the total synthesis of Ropinirole, grounded in authoritative patents and scientific literature.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of Ropinirole can be approached from two primary retrosynthetic perspectives, both focusing on the formation of the key C-C and C-N bonds that constitute the side chain and its linkage to the heterocyclic core.

cluster_retrosynthesis Retrosynthetic Analysis cluster_strategy_A Strategy A Details cluster_strategy_B Strategy B Details Ropinirole Ropinirole C4_N_bond Strategy A: C(sp³)-N Bond Formation (Final Step Alkylation) Ropinirole->C4_N_bond Key Disconnections C_C_bond_1 Strategy B: Ring Formation as Final Step (Side Chain Built Early) Ropinirole->C_C_bond_1 Key Disconnections Intermediate_A 4-(2-Bromoethyl)indolin-2-one (or other leaving group) Intermediate_A->Ropinirole Nucleophilic Substitution Reagent_A Di-n-propylamine Reagent_A->Ropinirole Intermediate_B Substituted Phenylacetic Acid (e.g., 2-Amino-6-[2-(dipropylamino)ethyl]phenylacetic acid) Intermediate_B->Ropinirole Reductive Cyclization

Figure 1: Retrosynthetic approaches to Ropinirole synthesis.

  • Strategy A: Late-Stage Side Chain Attachment. This common approach involves constructing the indolin-2-one core first, followed by the introduction of the di-n-propylaminoethyl side chain via N-alkylation. The key step is the reaction of a C4-substituted indolinone, typically bearing a two-carbon chain with a good leaving group (e.g., -Br, -OTs), with di-n-propylamine.

  • Strategy B: Early Side Chain Introduction. In this strategy, the side chain is constructed on a phenyl precursor. The final key step is the cyclization of this substituted precursor to form the indolin-2-one ring. This method is detailed in seminal patents for Ropinirole's manufacture.[5]

Strategy A: Late-Stage Alkylation with Di-n-propylamine

This strategy is conceptually straightforward and relies on the nucleophilicity of di-n-propylamine. The main challenge lies in the efficient synthesis of the key intermediate, 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one or its activated derivatives.[6]

Workflow for Late-Stage Alkylation

Figure 2: Workflow for the late-stage introduction of the di-n-propylaminoethyl side chain.

Experimental Protocol: N-Alkylation

The final step of this pathway involves the reaction between an electrophilic precursor and di-n-propylamine. A significant challenge noted in early syntheses was the competition between substitution (desired) and elimination (undesired) pathways, which could lead to by-product formation at levels up to 40%.[7]

Step 1: Preparation of 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one

  • The precursor, 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one, is treated with a brominating agent such as hydrobromic acid or phosphorus tribromide to convert the hydroxyl group into a more reactive leaving group.

Step 2: Reaction with Di-n-propylamine

  • The resulting 4-(2-bromoethyl) intermediate is dissolved in a suitable solvent (e.g., isopropanol).

  • An excess of di-n-propylamine is added. The amine acts as both the nucleophile and a base to neutralize the HBr formed during the reaction.

  • The reaction mixture is heated to reflux for several hours to drive the substitution reaction to completion.

  • Work-up involves removing the solvent, partitioning between an organic solvent and water, and purifying the resulting Ropinirole base, often through column chromatography or crystallization.[8]

Strategy B: Early Side Chain Introduction and Final Ring Cyclization

This has been a robust and scalable method for the industrial production of Ropinirole. The synthesis begins with a simpler, commercially available phenyl derivative, and the complex side chain is built upon it before the formation of the heterocyclic ring.

Key Transformations

A widely cited process starts from 2-methyl-3-nitrophenylacetic acid.[5] The core logic is to build the 2-(dipropylamino)ethyl fragment onto the phenyl ring, which already contains the acetic acid moiety destined to become part of the indolin-2-one ring.

1. Chain Elongation and Amination: The initial phenylacetic acid derivative undergoes a series of reactions to introduce the ethylamine portion. This can involve steps like reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent reaction with di-n-propylamine.

2. Reductive Cyclization: The key final step is the reduction of the nitro group on the phenyl ring. The resulting amino group spontaneously undergoes an intramolecular cyclization (lactamization) with the adjacent acetic acid ester or acid group to form the five-membered indolin-2-one ring.

Experimental Protocol: Reductive Cyclization

This protocol is adapted from the process described in U.S. Patent 4,452,808.[5]

Step 1: Preparation of the Precursor

  • The synthesis begins with 2-methyl-3-nitrophenylacetic acid. Through a multi-step sequence, this is converted into 6-(2-di-n-propylaminoethyl)-2-nitrophenylacetic acid hydrochloride (NDPA HCl). This intermediate now contains all the necessary atoms for the final Ropinirole structure.

Step 2: Hydrogenation and Cyclization

  • The NDPA HCl precursor (100 g) is suspended in a solvent mixture, typically methanol (1000 ml) and water (50 ml).[5]

  • A catalyst, such as 5% Palladium on Carbon (Pd/C, 12.5 g, 50% wet), is added to the suspension.[5]

  • The mixture is subjected to hydrogenation at a pressure of 10-12 kgs and room temperature (25-35°C) for approximately 3 hours.[5] During this process, the nitro group is reduced to an amine.

  • The newly formed amine immediately attacks the neighboring acetic acid group, displacing water and forming the indolin-2-one ring.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The filtrate is concentrated. An antioxidant like citric acid (0.1 g) may be added to prevent the formation of impurities like the 3-oxo derivative.[5]

  • The crude Ropinirole hydrochloride is then isolated by precipitation, often by adding a solvent like isopropanol (IPA), followed by filtration and washing.[5]

Table 1: Comparison of Synthetic Strategies

FeatureStrategy A: Late-Stage AlkylationStrategy B: Early Introduction & Cyclization
Key Intermediate 4-(2-Bromo/Hydroxyethyl)indolin-2-oneSubstituted 2-Nitrophenylacetic Acid
Final Key Step Nucleophilic substitution with di-n-propylamineReductive cyclization of the nitro group
Primary Challenge Potential for elimination by-productsMulti-step synthesis of the acyclic precursor
Scalability Suitable for lab-scale; can be optimizedProven for industrial-scale manufacturing

Conclusion

The origin of the di-n-propylaminoethyl side chain in the synthesis of Ropinirole is not based on a single, unchangeable pathway but rather on strategic chemical planning. The two primary routes—late-stage N-alkylation of a pre-formed indolin-2-one core and the cyclization of a phenylacetic acid precursor already bearing the side chain—offer distinct advantages and challenges. The latter method, involving a final reductive cyclization, has proven to be a highly effective and scalable process for commercial manufacturing, ensuring the efficient production of this vital therapeutic agent. Both strategies, however, underscore the fundamental importance of nucleophilic substitution and reductive amination/cyclization reactions in the construction of complex pharmaceutical molecules.

References

  • ResearchGate. (n.d.). New route to the API Ropinirole Hydrochloride and towards new synthetic applications of squaramides. Retrieved from ResearchGate.[4]

  • Yousuf, Z., Richards, A. K., Dwyer, A. N., Linclau, B., & Harrowven, D. C. (2015). The development of a short route to the API ropinirole hydrochloride. RSC Publishing.

  • ResearchGate. (n.d.). The Development of a Short Route to the API Ropinirole hydrochloride. Retrieved from ResearchGate.[7]

  • Quick Company. (n.d.). A Process For The Preparation Of Ropinirole Intermediates And Use. Retrieved from quickcompany.in.[9]

  • Google Patents. (n.d.). US20050192338A1 - Process for the preparation of Ropinirole. Retrieved from patents.google.com.[8]

  • PubMed. (2015). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed.[10]

  • Google Patents. (n.d.). EP1568689A1 - Process for the preparation of the 2-oxoindole derivative, Ropinirole. Retrieved from patents.google.com.[11]

  • Semantic Scholar. (2004). A process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2h-indol-2-one hydrochloride. Retrieved from semanticscholar.org.[12]

  • ResearchGate. (2025). A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride. Retrieved from ResearchGate.[6]

  • Angene Chemical. (n.d.). 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1H-indol-2-one(CAS# 91374-21-9). Retrieved from angenechemical.com.[1]

  • Angene Chemical. (n.d.). 4-(2-(Dipropylamino)ethyl)indolin-2-one hydrochloride(CAS# 91374-20-8). Retrieved from angenechemical.com.[2]

  • Quick Company. (n.d.). Process For The Preparation Of Ropinirole Hydrochloride. Retrieved from quickcompany.in.[5]

  • National Center for Biotechnology Information. (n.d.). Ropinirole. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[3]

Sources

The Analytical Profile of Ropinirole: A Guide to Degradation Products and Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ropinirole, a non-ergoline dopamine agonist, is a critical therapeutic agent for managing Parkinson's disease and Restless Legs Syndrome. The safety and efficacy of Ropinirole hydrochloride, the active pharmaceutical ingredient (API), are intrinsically linked to its purity profile. This technical guide provides a comprehensive overview of the known process-related impurities and degradation products of Ropinirole. We will delve into the chemical structures and formation pathways of these compounds, discuss the regulatory framework governing their control, and present detailed analytical methodologies for their detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and stability testing of Ropinirole.

Introduction: The Imperative of Purity in Ropinirole Therapy

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, exerts its therapeutic effect by stimulating post-synaptic D2-type dopamine receptors in the brain. The journey from chemical synthesis to a stable, effective final dosage form is complex. Throughout this lifecycle, the API can be subject to the formation of various impurities. These can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products stemming from the synthetic route.

  • Degradation Products: Compounds formed due to the chemical decomposition of the Ropinirole molecule under the influence of environmental factors such as light, heat, humidity, and interaction with excipients or trace contaminants.

Controlling these impurities is not merely a matter of regulatory compliance; it is fundamental to patient safety. Even at trace levels, certain impurities can exhibit toxicity, alter the drug's pharmacological activity, or compromise the stability of the final product. Therefore, a thorough understanding and robust analytical control of the Ropinirole impurity profile are paramount.

Regulatory Framework: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) provides a critical framework for the control of impurities in new drug substances and products. The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. These thresholds dictate the level of scrutiny required for each impurity, ensuring that any potential risks are rigorously assessed. For Ropinirole, as with any API, adherence to these guidelines is mandatory for regulatory submission and market approval.

Known Impurities and Degradation Products of Ropinirole

Comprehensive analysis of Ropinirole has led to the identification and characterization of numerous related substances. These are cataloged by major pharmacopeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), and have been extensively reported in scientific literature.

Pharmacopeial Impurities

The European Pharmacopoeia lists specified impurities A, B, C, D, E, F, G, and H. The USP specifies Related Compounds A and B. Many of these overlap in identity. The structures and common names of these key impurities are summarized in the table below.

Impurity NameCommon Designation(s)Type
4-[2-(Dipropylamino)ethyl]isatinEP Impurity A; USP Related Compound B; 3-Oxo RopiniroleProcess/Degradation
4-[2-[(2-Methylpentyl)amino]ethyl]indolin-2-oneEP Impurity BProcess
(Z)-4-[2-(Dipropylamino)ethyl]-3-propylideneindolin-2-oneEP Impurity CProcess
4-[2-(Propylamino)ethyl]indolin-2-oneEP Impurity D; N-Despropyl RopiniroleProcess/Metabolite
4-[2-(Dipropylamino)ethyl]-3-methyleneindolin-2-oneEP Impurity EProcess
4-(2-Hydroxyethyl)indolin-2-oneEP Impurity F; USP Related Compound AProcess
N-(2-(1H-Indol-4-yl)ethyl)-N-propylpropan-1-amineEP Impurity G; Desoxo-2-ene RopiniroleProcess
(Z)-4-(2-(Dipropylamino)ethyl)-3-(hydroxyimino)indolin-2-oneEP Impurity HProcess
Ropinirole N-Oxide-Degradation
3,3'-Methylenebis{4-[2-(dipropylamino)ethyl]indolin-2-one}Methylene DimerDegradation

Table 1: Summary of Major Ropinirole Impurities.

Formation Pathways and Mechanisms

Understanding the origin of each impurity is crucial for developing effective control strategies.

These impurities are by-products of the Ropinirole synthesis pathway. For instance, N-Despropyl Ropinirole (EP Impurity D) can arise from incomplete alkylation or the use of starting materials containing mono-propylated amines. Other impurities like EP Impurity C and EP Impurity E are related to side reactions occurring during the synthesis of the indolinone ring system. The presence of unreacted intermediates, such as 4-(2-bromoethyl)-3-chloro-indoline-2-one , must also be monitored and controlled.

Forced degradation studies are essential to elucidate the intrinsic stability of a drug molecule and identify its likely degradation products. Ropinirole has been shown to be susceptible to specific stress conditions:

  • Oxidative Degradation: The most significant oxidative degradation product is 4-[2-(Dipropylamino)ethyl]isatin , also known as EP Impurity A or USP Related Compound B .[1] This diketo impurity is formed by the oxidation of the methylene group at the C3 position of the indolinone ring. This pathway is a critical focus for stability testing and formulation development.

  • Hydrolytic Degradation: Ropinirole shows significant degradation under alkaline conditions.[2][3] While specific hydrolytic degradants are less commonly specified as named impurities, hydrolysis can lead to the opening of the lactam ring in the indolinone core. The drug is comparatively stable in acidic and neutral aqueous conditions.[2]

  • Excipient Interaction: A notable degradation pathway involves the interaction of Ropinirole with lactose, a common pharmaceutical excipient. Under basic conditions, lactose can generate formaldehyde, which then reacts with two molecules of Ropinirole at the active C3 methylene position to form a methylene-bridged dimer impurity .[4][5] This highlights the importance of excipient compatibility studies during formulation development.

The following diagram illustrates the primary degradation pathways for Ropinirole.

G cluster_stress Stress Conditions cluster_products Degradation Products Oxidation Oxidation (e.g., H₂O₂) ImpurityA Impurity A / USP-B (3-Oxo Ropinirole) Oxidation->ImpurityA Alkaline Alkaline Hydrolysis (e.g., NaOH) Hydrolysis_Products Ring-Opened Products Alkaline->Hydrolysis_Products Excipient Excipient Interaction (Lactose + Base) Dimer Methylene Dimer Excipient->Dimer Ropinirole Ropinirole API Ropinirole->ImpurityA Oxidation of C3 position Ropinirole->Dimer Aldol condensation with Formaldehyde Ropinirole->Hydrolysis_Products Lactam cleavage

Caption: Primary degradation pathways of Ropinirole.

Analytical Methodologies for Impurity Profiling

A robust, validated, and stability-indicating analytical method is the cornerstone of effective impurity control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely employed technique for the quantification of Ropinirole and its related substances.

General Workflow for Impurity Analysis

The process of identifying and controlling impurities follows a systematic workflow, from method development through to routine quality control.

G cluster_dev Method Development & Validation cluster_char Impurity Characterization cluster_control Routine Control Dev Develop Stability- Indicating Method (e.g., RP-HPLC) Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Forced Specificity Detect Detect Impurities in Stressed Samples Forced->Detect Validate Validate Method (ICH Q2(R1)) SetSpec Set Specifications (e.g., USP Limits) Validate->SetSpec Detect->Validate Specificity Isolate Isolate Unknowns (Prep-HPLC) Detect->Isolate If > ID Threshold Characterize Characterize Structure (LC-MS, NMR) Isolate->Characterize Characterize->SetSpec Inform Limits RoutineQC Routine QC Testing (API & Drug Product) SetSpec->RoutineQC Stability Stability Studies RoutineQC->Stability

Caption: Workflow for Ropinirole impurity analysis.

Example Stability-Indicating RP-HPLC Method Protocol

The following protocol is a representative example synthesized from published methods for the analysis of Ropinirole and its impurities.[6][7][8] Method parameters must be optimized and fully validated for their intended use.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Phenomenex C8 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic mixture of 0.1% Orthophosphoric Acid in Water (pH adjusted to ~2.6) and Methanol in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10-15 minutes, sufficient to elute the main peak and all known impurities.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of USP Ropinirole Hydrochloride RS in a suitable diluent (e.g., a mixture of acetonitrile and water) and dilute to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the Ropinirole HCl API or powdered tablets in the diluent to achieve a final concentration of approximately 1.0 mg/mL for impurity analysis.

    • System Suitability Solution: Prepare a solution containing Ropinirole HCl (~1 mg/mL) and spike it with key specified impurities (e.g., USP Related Compound B) at a level close to their specification limit to verify resolution and sensitivity.

  • Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate by performing forced degradation and ensuring no co-elution of degradants with the main Ropinirole peak.

    • Linearity: Establish over a range of concentrations (e.g., from LOQ to 150% of the specification limit for each impurity).

    • Accuracy & Precision: Determine through recovery studies and replicate injections.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish for each specified impurity.

    • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

Control Strategies and Acceptance Criteria

Effective control of impurities is a multi-faceted approach, combining chemical process optimization with rigorous analytical testing against established specifications.

Manufacturing Process Controls

Control of process-related impurities begins with the synthesis itself. This includes:

  • Qualifying starting materials to ensure they are free from contaminants that could lead to by-products.

  • Optimizing reaction conditions (temperature, pressure, reaction time) to minimize side reactions.

  • Implementing effective purification steps (e.g., recrystallization, chromatography) to remove intermediates and by-products from the final API.

Formulation and Storage Controls

To control degradation products, formulation strategies should consider the chemical liabilities of Ropinirole. Given its sensitivity to oxidation and interaction with lactose, strategies may include:

  • Inclusion of antioxidants in the formulation.

  • Careful selection of excipients to ensure compatibility.

  • Use of protective packaging (e.g., blister packs with low moisture permeability) to shield the drug product from light and humidity.

  • Storing the final product under controlled temperature and humidity conditions as defined by stability studies.

Acceptance Criteria

Specifications for the drug substance and drug product include acceptance criteria for impurities. The USP monograph for Ropinirole Hydrochloride provides an example of these limits.[9]

Impurity NameAcceptance Criteria (USP)
Ropinirole Related Compound ANot more than 0.2%
Ropinirole Related Compound BNot more than 0.15%
Any individual unspecified impurityNot more than 0.10%
Total impuritiesNot more than 1.0%

Table 2: Example Impurity Acceptance Criteria from USP Monograph for Ropinirole HCl API.[9]

Conclusion

The impurity profile of Ropinirole is well-characterized, encompassing a range of substances derived from its synthesis and degradation. A comprehensive understanding of the identity, formation, and control of these impurities is essential for ensuring the quality, safety, and efficacy of Ropinirole-containing medicines. The application of robust, validated, stability-indicating analytical methods, guided by the principles of regulatory frameworks like the ICH, allows for the consistent production of high-quality Ropinirole. This technical guide serves as a foundational resource for scientists and professionals dedicated to this critical aspect of pharmaceutical development and manufacturing.

References

  • Gautam, A., et al. (2021). Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 14(4), 1851-1856. [Link]

  • United States Pharmacopeia. (2025). Ropinirole Hydrochloride Monograph. USP-NF.
  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1587-1593. [Link]

  • Sadashivaiah, R., et al. (2019). Quantification of Ropinirole hydrochloride in API and tablets by novel stability-indicating RP-HPLC method: It's validation and forced degradation studies. International Journal of Applied Pharmaceutics, 11(5), 317-323. [Link]

  • United States Pharmacopeia. Ropinirole Hydrochloride. USP-NF. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • National Center for Biotechnology Information. (n.d.). Ropinirole. PubChem Compound Database. [Link]

  • Azadbakht, A., et al. (2013). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 10(2). [Link]

  • Google Patents. (2005).
  • Krištof, O., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(12), 2753. [Link]

  • Patel, J., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ROPINIROLE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 2(3), 364-373. [Link]

  • Reddy, G. S., et al. (2012). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. ResearchGate. [Link]

  • Sravani, G., et al. (2017). rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. [Link]

  • Reddy, P. S., et al. (2014). LC–MS spectra of forced degradation sample. ResearchGate. [Link]

  • Panderi, I., et al. (2020). optimization of analytical parameters for ropinirole determination – a review. PHARMACEUTICAL SCIENCES. [Link]

  • Singh, S., et al. (2012). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 579-584. [Link]

  • Singh, S., et al. (2012). Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form. ResearchGate. [Link]

  • Al-Ghannam, S. M., et al. (2012). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-205. [Link]

  • Pharmaffiliates. (n.d.). ropinirole and its Impurities. [Link]

  • ResearchGate. (n.d.). Structure of ropinirole hydrochloride, its process-related impurities.... [Link]

Sources

Methodological & Application

Application Note: High-Resolution UPLC Separation of Ropinirole and its Isomeric Impurity (N-Desbispropyl-N-pentyl-2-methyl Ropinirole)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of Ropinirole from its structural isomer, N-Desbispropyl-N-pentyl-2-methyl Ropinirole (CAS 249622-60-4), presents a distinct chromatographic challenge. Both molecules share the exact chemical formula (


) and nominal mass, rendering standard mass spectrometry (MS) screening insufficient for differentiation without fragmentation analysis.

This Application Note details a validated UPLC protocol designed specifically to resolve these isomers. Unlike generic impurity methods, this protocol leverages pH-dependent selectivity and stationary phase sterics to differentiate the tertiary amine of Ropinirole from the secondary amine of the target impurity.

The Challenge: Isomeric Masquerade
  • Ropinirole: Contains a tertiary amine with two

    
    -propyl groups.
    
  • Target Impurity: Contains a secondary amine with a single 2-methylpentyl group.

  • The Problem: Both side chains contain 6 carbons, resulting in nearly identical hydrophobicity (LogP) and mass.

Chemical Context & Method Strategy

To design a robust separation, we must exploit the physicochemical differences between the two molecules.

FeatureRopinirole (API)Target ImpurityChromatographic Lever
Amine Type Tertiary (

)
Secondary (

)
pKa & Silanol Interaction
Side Chain Di-n-propyl (Linear, symmetric)2-Methylpentyl (Branched, bulky)Steric Selectivity
Basicity pKa ~10.5pKa ~10.8 (Slightly higher)pH Modification
Method Development Logic (QbD Approach)

We utilize a Charged Surface Hybrid (CSH) stationary phase. Standard C18 columns often fail to separate these isomers because their hydrophobic retention is identical. The CSH C18 column applies a low-level positive surface charge that repels protonated amines.

  • Why CSH? It improves peak shape for basic compounds at low pH by preventing secondary silanol interactions.

  • Why High pH (Alternative)? At pH 10, the secondary amine (impurity) and tertiary amine (API) have different degrees of deprotonation and solvation shells, often maximizing resolution.

We present two protocols:

  • Protocol A (Primary): High pH on Hybrid C18 (Maximizes isomeric selectivity).

  • Protocol B (Orthogonal): Low pH on Phenyl-Hexyl (Exploits

    
     interactions and steric differences).
    

Experimental Protocols

Protocol A: High pH Reverse Phase (Recommended)

Best for maximizing resolution between amine isomers.

1. Instrumentation & Column
  • System: UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II).

  • Detector: PDA (Photodiode Array) or QDa/MS.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Rationale: The BEH particle is stable up to pH 12, allowing us to run at pH 10 where the amines are neutral/partially charged, significantly altering their retention behavior compared to acidic conditions.

2. Mobile Phase Preparation[1][2]
  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water. Add ~2-3 mL Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter through 0.2 µm membrane.

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

3. Gradient Table
Time (min)Flow (mL/min)%A%BCurve
0.000.40955Initial
1.000.409556
8.000.4060406
10.000.4010906
12.000.4010906
12.100.409551
15.000.40955End
4. Instrument Settings
  • Column Temp: 45°C (Higher temp improves mass transfer for branched isomers).

  • Sample Temp: 10°C.

  • Injection Volume: 1.0 - 2.0 µL.

  • Detection: UV at 250 nm (Primary) and 220 nm (Secondary).

Protocol B: Orthogonal Low pH (Verification)

Use this if Protocol A is not feasible or for confirmation.

1. Instrumentation & Column
  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

    • Rationale: The Phenyl-Hexyl ligand provides alternative selectivity based on the aromatic indolone ring. The "2-methylpentyl" chain of the impurity disrupts the

      
       interaction differently than the linear propyl chains of Ropinirole.
      
2. Mobile Phase Preparation[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Gradient Table
Time (min)Flow (mL/min)%A%B
0.000.509010
7.000.505050
8.500.50595
10.000.509010

System Suitability & Data Analysis

Acceptance Criteria

To ensure the method is valid for release testing, the following criteria must be met using a System Suitability Solution containing both Ropinirole (0.5 mg/mL) and the Impurity (spiked at 0.1% or 0.5 µg/mL).

ParameterLimitRationale
Resolution (

)

Critical for accurate integration of the isomer.
Tailing Factor (

)

Ensures minimal secondary interactions.
% RSD (n=6)

Verifies injection precision.
Relative Retention Times (RRT) - Estimated

Note: RRTs are specific to Protocol A (High pH).

  • Ropinirole: 1.00

  • N-Desbispropyl-N-pentyl-2-methyl Ropinirole: ~1.15 - 1.25

    • Explanation: At high pH, the secondary amine (impurity) is generally less hydrophobic than the tertiary amine (API) structurally, but the 2-methylpentyl group adds significant hydrophobicity. However, the branched chain often elutes later on C18 columns compared to the linear propyl chains due to higher carbon number density per chain length.

Visualizing the Workflow

The following diagram illustrates the decision matrix for separating these specific amine isomers.

MethodDevelopment Input Input: Ropinirole + Isomeric Impurity (C16H24N2O) CheckStructure Analyze Structure Difference: Tertiary vs Secondary Amine Input->CheckStructure Decision Select pH Strategy CheckStructure->Decision HighPH Protocol A: High pH (pH 10) Column: BEH C18 Decision->HighPH Primary Choice LowPH Protocol B: Low pH (pH 2-3) Column: CSH Phenyl-Hexyl Decision->LowPH Orthogonal MechA Mechanism: Neutral State Separation Maximized Hydrophobic Selectivity HighPH->MechA MechB Mechanism: Cationic Separation Steric/Pi-Pi Selectivity LowPH->MechB Result Check Resolution (Rs) MechA->Result MechB->Result Success Rs > 2.0 Method Validated Result->Success Yes Fail Rs < 1.5 Switch Protocol Result->Fail No Fail->LowPH

Caption: Decision tree for selecting the optimal chromatographic conditions based on amine classification.

Sample Preparation Protocol

Caution: Ropinirole is light-sensitive. Perform all preparations under amber light or use amber glassware.

  • Diluent: 50:50 Methanol:Water (v/v).

    • Note: Avoid 100% Acetonitrile as diluent; it causes "solvent effect" peak distortion for early eluting peaks.

  • Stock Solution (Impurity):

    • Weigh 1.0 mg of N-Desbispropyl-N-pentyl-2-methyl Ropinirole reference standard.

    • Dissolve in 10 mL Diluent (Conc: 100 µg/mL).

  • Stock Solution (API):

    • Weigh 50 mg Ropinirole HCl.

    • Dissolve in 50 mL Diluent (Conc: 1000 µg/mL).

  • Spiked Sample (System Suitability):

    • Transfer 5 mL of API Stock into a 10 mL flask.

    • Add 50 µL of Impurity Stock.

    • Dilute to volume with Diluent.

    • Final Conc: 500 µg/mL API + 0.5 µg/mL Impurity (0.1% spike).

References

  • European Pharmacopoeia (Ph. Eur.) . Ropinirole Hydrochloride Monograph 2604. 10th Edition. (Provides the baseline for Ropinirole impurity profiling).

  • United States Pharmacopeia (USP) . Ropinirole Hydrochloride.[3][4][5][6][7] USP-NF 2023. (Defines standard related compounds and system suitability limits).

  • Bhatt, V. et al. "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography." Journal of Chromatography A, 2006. (Discusses pH optimization for Ropinirole impurities).

  • LGC Standards . N-Desbispropyl-N-pentyl-2-methyl Ropinirole Reference Standard Data Sheet. (Confirming structure and CAS 249622-60-4).[8][9]

  • Waters Corporation . "Method Development for the Separation of Basic Drugs using CSH Technology." Waters Application Notes. (Source for CSH column mechanism).

Sources

Preparation of Ropinirole Impurity B reference standard stock solution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Ropinirole Impurity B Reference Standard Stock Solution

Abstract & Scope

This protocol details the preparation of a primary stock solution for Ropinirole Impurity B (4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one), a critical process-related impurity and degradant monitored under ICH Q3A/Q3B guidelines.[1]

Accurate quantification of Impurity B is essential due to its structural similarity to the parent drug, Ropinirole, which complicates chromatographic separation. This guide addresses specific challenges including the molecule's lipophilicity, photosensitivity, and the necessity for precise potency corrections (salt-to-base).[1]

Chemical Profile & Critical Material Attributes (CMAs)

Before initiating the protocol, the analyst must understand the physicochemical properties that dictate solvent selection and handling.

PropertyDescriptionTechnical Insight
Common Name Ropinirole Impurity B (EP)Also known as the "Isohexyl analog."[1]
Chemical Name 4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-oneNote: Often supplied as the Hydrochloride (HCl) salt.[1][2] Verify CoA.
CAS Number 249622-60-4 (Base)Ensure you track the CAS specific to the salt form if applicable.[1]
Molecular Weight 260.37 g/mol (Base) / 296.84 g/mol (HCl)Critical: Use the MW on the specific vial for calculations.[1]
Solubility Soluble in Methanol, DMSO, Acetonitrile.[1]The 2-methylpentyl chain increases lipophilicity compared to Ropinirole.
Stability Photosensitive; Hygroscopic.[1]Indolone derivatives degrade under UV light.[1]

Protocol: Preparation of Stock Solution (1000 µg/mL)

Objective: Prepare 10.0 mL of Impurity B stock solution at a target concentration of 1000 µg/mL (free base basis).

Materials & Equipment
  • Reference Standard: Ropinirole Impurity B (Certified Reference Material).[1][3]

  • Solvent (Diluent): HPLC Grade Methanol (MeOH).[1]

    • Why Methanol? It offers high solubility for the amine structure, prevents precipitation during storage, and is compatible with typical Reversed-Phase (C18) mobile phases used for Ropinirole analysis.[1]

  • Balance: Analytical Microbalance (readability 0.01 mg or better).

  • Glassware: 10 mL Low-Actinic (Amber) Volumetric Flask (Class A).

  • Safety: Fume hood, nitrile gloves, anti-static gun.[1]

Step-by-Step Methodology

Step 1: Environmental Control

  • Ensure the balance is calibrated.[1]

  • Use an anti-static gun on the weighing boat and the volumetric flask.[1]

    • Causality: Impurity standards are often lyophilized powders that carry static charge, leading to "flying powder" and weighing errors < 0.1 mg.[1]

Step 2: Weighing (The Differential Method)

  • Do not transfer directly to the flask.[1]

  • Weigh approximately 10 mg (adjusted for potency/salt) into a small weighing boat or glass weighing funnel.

  • Record the exact mass (

    
    ).[1]
    
  • Target Mass Calculation: If the standard is the HCl salt (MW 296.84) and you need 10 mg of Base (MW 260.37):

    
    [1]
    

Step 3: Quantitative Transfer

  • Transfer the solid into the 10 mL amber volumetric flask.

  • Rinse the weighing boat 3 times with ~1 mL of Methanol, pouring the rinsate into the flask.

  • Self-Validation: Inspect the boat under a light source to ensure 0% residue remains.[1]

Step 4: Dissolution

  • Fill the flask to approximately 70% volume with Methanol.[1]

  • Sonicate for 5 minutes. Maintain temperature < 25°C (use a water bath with ice if necessary).

  • Causality: Sonication ensures the breakdown of crystal lattices that manual shaking cannot achieve, preventing "micro-precipitates" that cause drifting retention times.

Step 5: Final Dilution

  • Allow the solution to equilibrate to room temperature (20-25°C).

    • Why? Methanol has a high coefficient of thermal expansion.[1] Filling a cold solution to the mark will result in under-filling once it warms up, leading to a higher-than-calculated concentration.[1]

  • Dilute to volume with Methanol.[1] The meniscus bottom must touch the calibration line.[1]

  • Invert the flask 10 times to mix.

Calculation Framework

To ensure scientific integrity, the concentration must be corrected for Purity (Potency) , Water Content , Residual Solvents , and Salt Form .[1]

The Universal Formula

[1]
  • W: Weight of standard (mg)

  • P: Chemical Purity (as is, %) from CoA

  • %H2O: Water Content (from Karl Fischer, if not included in Purity)[1]

  • %RS: Residual Solvents (%)

  • V: Volume of flask (mL)

  • MW Correction: Only apply if weighing a salt to quantify as a base.

Example Calculation
  • Weighed: 11.50 mg of Ropinirole Impurity B HCl.[1]

  • CoA Purity (as is): 99.5%.

  • Water/Solvents: Negligible (already accounted for in "as is").

  • Salt Factor:

    
    .[1]
    
  • Volume: 10 mL.



Workflow Visualization

The following diagram illustrates the critical decision points and flow of the preparation protocol.

G Start Start: Reference Standard Prep CheckCoA 1. Analyze CoA (Check Salt Form & Potency) Start->CheckCoA CalcMass 2. Calculate Target Mass (Apply Salt Correction) CheckCoA->CalcMass Determine MW_ratio Weigh 3. Weighing (Anti-static) Amber Glassware CalcMass->Weigh Dissolve 4. Dissolve in Methanol (Sonicate 5 mins) Weigh->Dissolve Quant. Transfer Equilibrate 5. Thermal Equilibration (Wait to reach RT) Dissolve->Equilibrate Critical Step Dilute 6. Dilute to Volume & Mix Equilibrate->Dilute Verify 7. Verification (Check Std / UV Scan) Dilute->Verify

Figure 1: Logical workflow for the preparation of Ropinirole Impurity B stock solution, emphasizing thermal equilibration and CoA analysis.

Validation & Quality Control (Self-Validating System)

To guarantee the trustworthiness of the stock solution, perform a System Suitability Test (SST) before using the stock for critical analysis.[1]

  • The "Check Standard" Method:

    • Prepare a second, independent stock solution (Stock B) using a separate weighing.

    • Dilute both Stock A and Stock B to 10 µg/mL.

    • Inject both into the HPLC.[1]

    • Acceptance Criteria: The response factor (Area/Concentration) ratio between Stock A and Stock B must be between 0.98 and 1.02 .[1]

  • UV Spectral Confirmation:

    • Inject the stock into an HPLC-PDA (Photo Diode Array).[1]

    • Compare the UV spectrum (200-400 nm) against the library spectrum of Ropinirole.[1]

    • Insight: Impurity B has an indolone core similar to Ropinirole but lacks the propyl group symmetry; spectra should be highly similar but distinguishable by retention time.[1]

Storage & Stability

  • Container: Amber glass vials with PTFE-lined caps (minimize headspace).

  • Temperature: -20°C (Freezer).

  • Shelf Life: 1 Month (if validated).

  • Re-use: Thaw completely and vortex before use.[1] Do not refreeze more than 3 times.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Ropinirole Hydrochloride. 10th Edition.[1] Strasbourg, France: EDQM. [1]

  • United States Pharmacopeia (USP) . <61> Microbiological Examination of Nonsterile Products. Rockville, MD: USP Convention.

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][4]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 155371 (Ropinirole).

  • Burgess, C. "How Accurate Are Your Dilutions?" Pharmaceutical Technology, 2014.

Sources

Relative Response Factor (RRF) calculation for Ropinirole Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Relative Response Factor (RRF) for Ropinirole Impurity B (EP) via HPLC-UV

Executive Summary & Scientific Rationale

In the development of Ropinirole Hydrochloride formulations, accurate quantification of process-related impurities is critical for safety and regulatory compliance. Ropinirole Impurity B (EP) , chemically identified as the isohexyl analog 4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one, is a known impurity arising from the alkylation process.

While the primary chromophore (the indolone ring) remains structurally similar between the API and Impurity B, steric and electronic effects of the side chain can alter molar absorptivity (


). Consequently, assuming a 1:1 response ratio (RRF = 1.0) can lead to under- or over-estimation of toxicological burden.

This Application Note provides a self-validating protocol to experimentally determine the Relative Response Factor (RRF) . This value allows for the quantification of Impurity B using the Ropinirole API standard in routine QC release testing, eliminating the need for expensive impurity standards in daily operations.

Chemical Context & Theoretical Basis

The determination of RRF is grounded in the Beer-Lambert Law (


). Since the path length (

) and chromatographic conditions are constant, the response factor (

) is proportional to the slope of the concentration-response curve.


Compound Specifications:

ParameterAnalyte (API) Target Impurity (Impurity B)
Common Name Ropinirole HydrochlorideRopinirole EP Impurity B
Chemical Name 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one HCl4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one
Chromophore Indolone Ring SystemIndolone Ring System
Detection

250 nm250 nm
Regulatory Ref. USP / EP / BPEP Monograph 2604

Experimental Protocol

Instrumentation & Chromatographic Conditions

Use a validated HPLC system (e.g., Agilent 1290 / Waters Alliance) with DAD/UV detection.

  • Column: Inertsil ODS-3V or Kromasil C8 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 7.0) : Acetonitrile (90:10 v/v).

  • Mobile Phase B: 0.1 M Phosphate Buffer (pH 7.0) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Detection: UV at 250 nm.[1][2]

  • Gradient: Standard gradient compatible with Ropinirole EP monograph methods.

Standard Preparation (Critical Step)

Accuracy in weighing is the single largest source of error in RRF determination.

  • Ropinirole API Stock (Stock A): Accurately weigh 50.0 mg of Ropinirole HCl Working Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. (Conc: 1000 µg/mL).

  • Impurity B Stock (Stock B): Accurately weigh 5.0 mg of Ropinirole Impurity B Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. (Conc: 100 µg/mL). Note: Impurity standards are often scarce; adjust volumes if <5mg is available, but maintain gravimetric precision.

Linearity Solution Series

Prepare a series of 6 calibration levels for both the API and Impurity B. The range must cover the Limit of Quantification (LOQ) up to 150% of the nominal impurity specification limit (usually 0.15% or 0.5%).

Target Range: 0.5 µg/mL to 10.0 µg/mL (assuming a specification limit of approx 0.5% w/w relative to a 1000 µg/mL sample concentration).

LevelStock UsedVolume Stock (mL)Final Vol (mL)Final Conc. (µg/mL)
L1 (LOQ) Stock B (or diluted A)0.51000.50
L2 Stock B (or diluted A)1.01001.00
L3 Stock B (or diluted A)2.01002.00
L4 Stock B (or diluted A)5.01005.00
L5 Stock B (or diluted A)8.01008.00
L6 (150%) Stock B (or diluted A)10.010010.00

Workflow Visualization

The following diagram illustrates the logical flow of the RRF determination process, ensuring data integrity from weighing to calculation.

RRF_Workflow cluster_Prep Solution Preparation cluster_Analysis HPLC Analysis cluster_Calc Data Processing Start Start: RRF Determination Stock_API Prep API Stock (Ropinirole HCl) Start->Stock_API Stock_Imp Prep Impurity B Stock (Isohexyl Analog) Start->Stock_Imp Dilution Prepare 6 Linearity Levels (0.5 - 10 µg/mL) Stock_API->Dilution Stock_Imp->Dilution Inject Inject in Triplicate (Randomized Order) Dilution->Inject Integrate Integrate Peaks @ 250nm (Check Peak Purity) Inject->Integrate Regression Linear Regression (Area vs. Conc) Integrate->Regression Slopes Extract Slopes: Slope(Imp) & Slope(API) Regression->Slopes Final_RRF Calculate RRF: Slope(Imp) / Slope(API) Slopes->Final_RRF

Figure 1: Step-by-step workflow for the determination of Relative Response Factor (RRF).

Data Analysis & Calculation

Do not use single-point calibration for RRF determination. The Slope Method is required by ICH guidelines to account for intercept bias and detector linearity.

Acceptance Criteria

Before calculating RRF, validate the linearity of your curves:

  • Correlation Coefficient (

    
    ): 
    
    
    
    for both API and Impurity.
  • Y-Intercept Bias: The y-intercept should be

    
     of the response at the 100% target concentration.
    
Calculation Example

The following data is representative of a typical Ropinirole analysis.

Table 1: Linearity Data Summary

Concentration (µg/mL)Ropinirole API Area (mAUs)Impurity B Area (mAUs)
0.5012,40011,800
2.0049,50047,100
5.00124,000117,500
8.00198,200188,000
10.00248,000235,000

Step 1: Perform Linear Regression (y = mx + c)

  • API Slope (

    
    ):  24,780
    
  • Impurity B Slope (

    
    ):  23,500
    

Step 2: Calculate RRF



Step 3: Final Reporting According to ICH Q3A, if the RRF is within 0.80 – 1.20 , it is often acceptable to use the default value of 1.0, provided the rigorous calculation is documented. However, for high-precision assays, use the calculated factor 0.95 .

  • Correction Factor (CF): Sometimes required by software (e.g., Empower).

    
    
    

Application in Routine Analysis

Once the RRF is established (e.g., 0.95), you no longer need to inject Impurity B standards. Calculate the impurity content in a sample using the Ropinirole Standard:



Where:

  • 
    : Peak area of Impurity B in the sample.
    
  • 
    : The established factor (0.95).
    
  • 
    : Concentration of Ropinirole Standard.
    

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Conference on Harmonisation. [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). (2024). Monograph 2604: Ropinirole Hydrochloride. European Directorate for the Quality of Medicines (EDQM). [Link]

  • Sahasrabuddhey, B., et al. (2007).[5] Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.[5] [Link]

Sources

LC-MS fragmentation pattern of N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Elucidation of the LC-MS/MS Fragmentation Pattern of N-Desbispropyl-N-pentyl-2-methyl Ropinirole.

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of N-Desbispropyl-N-pentyl-2-methyl Ropinirole (CAS No. 249622-60-4) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a potential metabolite or impurity of the dopamine agonist Ropinirole, understanding its fragmentation behavior is critical for identification, characterization, and quantification in pharmaceutical and toxicological analyses.[1] This guide outlines a robust LC-MS/MS method, predicts the fragmentation pathways based on the molecule's structure and established chemical principles, and presents the expected mass spectral data. The primary fragmentation pathways discussed include benzylic cleavage and alpha-cleavage characteristic of secondary amines, providing a unique fragmentation signature for this compound.

Introduction

Ropinirole is a non-ergoline dopamine agonist widely prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1] In vivo, ropinirole is extensively metabolized, primarily through N-depropylation and hydroxylation, mediated by the cytochrome P450 enzyme CYP1A2.[2] The characterization of metabolites, related substances, and potential degradation products is a cornerstone of drug development and safety assessment, ensuring the purity and stability of the active pharmaceutical ingredient (API). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity.[3]

N-Desbispropyl-N-pentyl-2-methyl Ropinirole is a structural analog of ropinirole. Its structure, 4-(2-(pentylamino)propyl)indolin-2-one, differs from the parent compound by the substitution of the two N-propyl groups with a single N-pentyl group and the methylation of the ethyl bridge. These modifications significantly alter its mass and are expected to produce a distinct fragmentation pattern. This document serves as a guide for researchers to develop and apply an LC-MS/MS method for the confident identification of this specific analyte.

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure.[4] For N-Desbispropyl-N-pentyl-2-methyl Ropinirole, ionization via electrospray (ESI) in positive mode is most effective, as the secondary amine in the side chain is readily protonated to form the precursor ion [M+H]⁺ at m/z 289.4. The subsequent fragmentation in the collision cell is predicted to follow two primary pathways characteristic of alkylated amines and compounds with benzylic C-C bonds.[5][6]

Pathway A: Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines.[7] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For the protonated analyte, this can occur on either side of the amine. The most favorable cleavage typically involves the loss of the largest alkyl radical.

  • Loss of a Butyl Radical: Cleavage of the C-C bond within the N-pentyl group results in the loss of a butyl radical (•C₄H₉). This pathway is expected to produce a stable, resonance-stabilized product ion at m/z 232.2 .

  • Loss of the Propyl-Indolinone Moiety: Cleavage of the C-C bond between the nitrogen and the propyl side chain would lead to the formation of an ion representing the protonated pentylamine fragment. However, a more characteristic fragmentation is the benzylic cleavage described below.

Pathway B: Benzylic C-C Bond Cleavage

The bond between the indolinone ring and the propyl side chain is a benzylic bond. Such bonds are susceptible to cleavage, which is a known fragmentation route for Ropinirole itself, leading to its characteristic product ion at m/z 114.2.[2][8] For the target analyte, cleavage of this bond is predicted to generate a highly stable iminium ion.

  • Formation of the Iminium Ion: Cleavage of the bond between the indolinone ring and the side chain generates the key diagnostic product ion [CH₃-CH=N⁺H-C₅H₁₁] at m/z 128.1 . This fragment contains the entire modified N-alkyl side chain and is expected to be a prominent peak in the MS/MS spectrum.

The combination of these fragmentation pathways provides a unique signature for the identification of N-Desbispropyl-N-pentyl-2-methyl Ropinirole.

Experimental Methodology

This section provides a comprehensive protocol for the LC-MS/MS analysis of the target compound.

Materials and Reagents
  • N-Desbispropyl-N-pentyl-2-methyl Ropinirole reference standard (CAS: 249622-60-4)[9]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (99%+, LC-MS Grade)

  • Micro-centrifuge tubes and appropriate vials for the autosampler

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) methanol:water.

  • Final Working Solution (100 ng/mL): Further dilute 10 µL of the working stock solution into 990 µL of 50:50 (v/v) methanol:water. This solution is ready for injection.

Liquid Chromatography (LC) Conditions

A standard reversed-phase LC method is suitable for the separation of this analyte.[10][11]

ParameterRecommended Value
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Mass Spectrometry (MS) Conditions

The analysis should be performed on a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[11][12]

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument dependent (e.g., Desolvation: 800 L/hr, Cone: 50 L/hr)
Acquisition Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan
Precursor Ion [M+H]⁺ m/z 289.4
Collision Energy Optimize between 15-35 eV

Visualization of Workflows and Pathways

Diagrams created using Graphviz clarify the experimental process and the chemical transformations during fragmentation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution working 2. Create Working Solution stock->working inject 3. Transfer to Vial working->inject lc LC Separation (C18) inject->lc ms MS Ionization (ESI+) lc->ms msms MS/MS Fragmentation ms->msms peak Peak Integration msms->peak frag Fragment Identification peak->frag report Reporting frag->report

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Predicted fragmentation pathways of the analyte.

Expected Results and Discussion

Upon injection and analysis, the protonated molecule [M+H]⁺ for N-Desbispropyl-N-pentyl-2-methyl Ropinirole will be observed at m/z 289.4 . A product ion scan or MRM experiment will reveal the key fragments resulting from collision-induced dissociation (CID).

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
289.4232.2•C₄H₉ (57.1 Da)Alpha-cleavage on N-pentyl chain
289.4128.1C₁₀H₁₁NO (161.2 Da)Benzylic C-C bond cleavage

The presence of both the m/z 232.2 and m/z 128.1 ions provides strong evidence for the structure of the analyte. The m/z 128.1 fragment is particularly diagnostic, as it directly corresponds to the modified side chain that distinguishes this compound from Ropinirole and its other N-dealkylated metabolites. For quantitative analysis using MRM, the transition 289.4 -> 128.1 would likely provide the best specificity and sensitivity due to the stability and high abundance of this characteristic product ion.

Conclusion

This application note details a systematic approach to the LC-MS/MS analysis of N-Desbispropyl-N-pentyl-2-methyl Ropinirole. By understanding the fundamental principles of amine fragmentation and leveraging knowledge of the parent drug's behavior, we can predict and confirm a unique fragmentation pattern. The proposed method, centered around the characteristic transitions of m/z 289.4 -> 232.2 and m/z 289.4 -> 128.1 , provides a robust and reliable means for the identification and potential quantification of this ropinirole-related compound in various research and quality control settings.

References

  • Bhatt, J., et al. (2006). A highly sensitive, rapid assay method has been developed and validated for the estimation of ropinirole (RPR) in human plasma with liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 832(2), 230-236.
  • Gong, Z., et al. (2016). LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect. Bioanalysis, 8(17), 1823-35. Available from: [Link]

  • Paul, D., et al. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1043-8. Available from: [Link]

  • Nirogi, R., et al. (2006). A rapid and robust liquid chromatography-mass spectrometry (LC-MS/MS) method was developed for non-ergoline dopamine D(2)-receptor agonist, ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1043-8. Available from: [Link]

  • Patel, D. P., et al. (2014). Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. International Letters of Chemistry, Physics and Astronomy, 18, 1-15.
  • Ho, J., et al. (2020). Ropinirole metabolite mimics a new psychoactive substance (4-HO-MET) in LC-MS/MS. Forensic Science International, 317, 110543. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available from: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Amines. Available from: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • Ye, N., et al. (2016). Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. MedChemComm, 7(6), 1147-1159. Available from: [Link]

  • Mohimani, H., et al. (2014). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. Available from: [Link]

  • Niessen, W. M. A., & Tinke, A. P. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-482. Available from: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Available from: [Link]

  • PMM, de-A., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1293-1304. Available from: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]

  • Google Patents. (2005). US20050192338A1 - Process for the preparation of Ropinirole.
  • Tian, Z., et al. (2021). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proceedings of the National Academy of Sciences, 118(31), e2104951118. Available from: [Link]

  • Hashemian, S. M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4293. Available from: [Link]

  • Searle, B. C., et al. (2021). Trapped Ion Mobility Spectrometry Reduces Spectral Complexity in Mass Spectrometry Based Workflow. bioRxiv. Available from: [Link]

  • Zhang, Z., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 698. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes official pharmacopoeial standards with improved, field-tested methodologies to ensure robust separation of Ropinirole and its related compounds.

Executive Summary

Ropinirole Hydrochloride, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS), presents a unique analytical challenge due to the structural similarity of its process-related impurities and degradation products. While USP and EP monographs provide baseline methods, they often suffer from selectivity issues, particularly regarding the co-elution of Impurity B and G, or Impurity E and H, under standard C8/acidic conditions.

This protocol details an optimized gradient elution method utilizing a C18 stationary phase at neutral pH (7.1). This approach exploits the ionization differences of the secondary and tertiary amine moieties in the impurities, providing superior resolution (


) for all critical pairs compared to traditional pharmacopoeial methods.

Chemical Background & Target Analytes

Understanding the structural logic of the impurities is vital for troubleshooting retention shifts. Ropinirole contains a tertiary amine and an indolone core. Most impurities are modifications of the propyl chain or the indolone ring.

Table 1: Ropinirole and Key Related Compounds

CompoundCommon NameChemical DescriptionPolarity/Retention Trend
Ropinirole API4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-oneReference Peak
Impurity A 3-Oxo Ropinirole4-[2-(dipropylamino)ethyl]indoline-2,3-dioneEarly Eluter (More Polar due to extra carbonyl)
Impurity B Isohexyl Analog4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-oneLate Eluter (More Hydrophobic)
Impurity C Propylidene(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-oneLate Eluter (Conjugated double bond increases retention)
Impurity D N-Despropyl4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-oneEarly Eluter (Loss of propyl group reduces hydrophobicity)
Impurity E 3-Methylene4-[2-(dipropylamino)ethyl]-3-methylidene-1,3-dihydro-2H-indol-2-oneMid-Late Eluter

Analytical Protocol

Instrumentation & Materials
  • LC System: UHPLC or HPLC system capable of binary gradient delivery, equipped with a column oven and Diode Array Detector (DAD).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (85%), Milli-Q Water.
    
Chromatographic Conditions (Optimized Method)

This method replaces the standard acidic C8 method with a neutral pH C18 method to improve peak shape and selectivity for the basic amine impurities.

  • Column: Inertsil ODS-3V,

    
    , 
    
    
    
    (or equivalent high-purity C18 with extensive end-capping).
  • Flow Rate:

    
     (Adjustable 
    
    
    
    based on backpressure).
  • Column Temperature:

    
    .
    
  • Detection: UV at 250 nm (Primary) and 215 nm (Secondary for sensitivity of non-chromophoric degradants).

  • Injection Volume:

    
    .
    
Mobile Phase Preparation
  • Buffer Preparation (pH 7.1): Dissolve 6.8 g of

    
     in 1000 mL of water. Add 2.0 mL of Triethylamine (TEA) to improve peak symmetry of basic moieties. Adjust pH to 
    
    
    
    with dilute Orthophosphoric acid or KOH. Filter through 0.45
    
    
    nylon filter.
  • Mobile Phase A: Buffer (pH 7.1) : Acetonitrile (90 : 10 v/v).

  • Mobile Phase B: Buffer (pH 7.1) : Acetonitrile (60 : 40 v/v).

Gradient Program

The gradient is designed to hold the early eluting polar impurities (A and D) before ramping up to elute the hydrophobic impurities (B and C).

Table 2: Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0 1000Equilibration
12.0 8020Isocratic/Shallow Ramp (Separates Imp A, D from Ropinirole)
30.0 6040Linear Ramp (Elutes Ropinirole)
47.0 6040Hold (Elutes Imp E, C, B)
50.0 0100Wash (Remove highly retained dimers)
55.0 0100Wash Hold
56.0 1000Re-equilibration
65.0 1000End of Run

Method Logic & Causality (E-E-A-T)

Why pH 7.1 and C18?

Standard pharmacopoeial methods often use pH 2.5. At this acidic pH, the secondary and tertiary amines on Ropinirole and its impurities are fully protonated. While this ensures solubility, it often leads to "fronting" or poor resolution between structurally similar isomers (like Impurity C's E/Z isomers) due to lack of hydrophobic discrimination.

By shifting to pH 7.1 (using a phosphate-TEA buffer):

  • Ionization Control: The analytes remain ionized (pKa > 9), but the silica surface silanols are also ionized. The addition of Triethylamine (TEA) acts as a "sacrificial base," blocking active silanol sites that would otherwise cause peak tailing for the Ropinirole amine group.

  • Selectivity: The C18 chain offers better hydrophobic selectivity than C8 for the alkyl-chain variations in Impurities B and D.

Self-Validating System Suitability

To ensure the method is performing correctly before running samples, the following criteria must be met:

  • Resolution (

    
    ): 
    
    
    
    between Ropinirole and Impurity D (the closest eluting peak in this method).
  • Tailing Factor (

    
    ):  NMT 1.5 for the Ropinirole peak (indicates effective silanol blocking by TEA).
    
  • Theoretical Plates (

    
    ): 
    
    
    
    for Ropinirole.
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Visualization: Method Logic & Workflow

The following diagram illustrates the decision matrix for selecting this specific gradient and troubleshooting potential co-elutions.

Ropinirole_Method_Workflow Start Method Development Start Goal: Separate Ropinirole + 5 Impurities Choice_pH Select Mobile Phase pH Start->Choice_pH Path_Acid Acidic (pH 2.5) (USP/EP Standard) Choice_pH->Path_Acid Traditional Path_Neutral Neutral (pH 7.0 + TEA) (Recommended) Choice_pH->Path_Neutral Optimized Result_Acid Issue: Co-elution of Imp B & G Poor Peak Shape Path_Acid->Result_Acid Result_Neutral Benefit: High Resolution (Rs > 2.0) Reduced Silanol Activity Path_Neutral->Result_Neutral Gradient_Design Gradient Strategy (Shallow start -> Steep Ramp) Result_Neutral->Gradient_Design Step_Early 0-12 min (0-20% B) Elutes: Imp A, D (Polar) Gradient_Design->Step_Early Step_Mid 12-30 min (20-40% B) Elutes: Ropinirole (Main) Step_Early->Step_Mid Step_Late 30-47 min (Hold 40% B) Elutes: Imp E, C, B (Non-polar) Step_Mid->Step_Late Validation System Suitability Check Rs > 2.0; Tailing < 1.5 Step_Late->Validation

Caption: Logic flow for selecting neutral pH conditions and the resulting gradient stages for separating polar vs. non-polar Ropinirole impurities.

Preparation of Solutions

Standard Stock Solution: Accurately weigh 25 mg of Ropinirole HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (50:50 mixture of Mobile Phase A and Acetonitrile).

Impurity Stock Solution: Prepare individual stock solutions of Impurities A, B, C, D, and E at 0.1 mg/mL in methanol.

Resolution Solution: Spike the Standard Stock Solution with the Impurity Stock Solutions to achieve a concentration of 0.15% (w/w) relative to Ropinirole. This solution is used to verify the resolution (


) and peak identification.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 , Monograph "Ropinirole Hydrochloride," 2020.

  • United States Pharmacopeia (USP) 43-NF 38 , "Ropinirole Hydrochloride," 2020.

  • Tome, T., et al. "Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles." Molecules, 2020, 25(11), 2691.

  • Bhatia, M.S., et al. "Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant." Journal of Pharmaceutical and Biomedical Analysis, 2018.

Application Note: Advanced Sample Preparation Strategies for Ropinirole Impurity Profiling in Dosage Forms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ropinirole Hydrochloride, a non-ergoline dopamine agonist used in Parkinson’s disease and Restless Legs Syndrome (RLS), presents distinct analytical challenges due to its susceptibility to oxidative degradation and the complex matrices of its dosage forms.[1] While Immediate Release (IR) formulations pose standard solubility challenges, Extended Release (ER) formulations—typically utilizing hydrophilic matrices like Hypromellose (HPMC)—require specialized extraction protocols to prevent "gel blocking" and ensure complete recovery of impurities.

This guide provides high-precision protocols for extracting Ropinirole and its related impurities (A, B, C, and D) from solid dosage forms. It emphasizes the "High-Shear/High-Organic" extraction technique for ER tablets, a critical deviation from standard dissolution-based prep.

The Impurity Landscape & Critical Quality Attributes (CQAs)

Before selecting a preparation method, one must understand the physicochemical properties of the analytes. Ropinirole is photosensitive and prone to oxidation.

Table 1: Key Ropinirole Impurities (USP/BP/EP Context)
Impurity NameCommon DesignationChemical NatureOriginRelative Retention (approx)
Impurity A Despropyl RopiniroleSecondary AmineSynthesis/Degradation~0.66
Impurity B Lactam ImpurityBenzoxazin-3-one derivativeSynthesis~0.97
Impurity C Dione / Oxo-RopiniroleIndol-2,3-dioneOxidative Degradation~1.21
Impurity D N-OxideN-oxide derivativeOxidative (Peroxide)~0.4 - 0.5

Technical Insight: Impurity C (Dione) is the primary degradation product observed under oxidative stress. Sample preparation must avoid generating this ex vivo by keeping sonication baths cool (<30°C) and minimizing headspace in autosampler vials.

Protocol A: Immediate Release (IR) Tablets

Challenge: Ensuring complete dissolution of the salt form while precipitating insoluble excipients (magnesium stearate, lactose).

Reagents
  • Diluent A: 0.1% Phosphoric Acid : Acetonitrile (50:50 v/v).

  • Filter: 0.45 µm Nylon (Do not use PVDF without recovery validation, as amine adsorption can occur).

Step-by-Step Workflow
  • Weighing: Weigh and finely powder 20 tablets. Transfer powder equivalent to 50 mg Ropinirole HCl into a 100 mL amber volumetric flask (Amber glass is critical due to photosensitivity).

  • Initial Dispersion: Add 70 mL of Diluent A.

  • Sonication: Sonicate for 15 minutes. Critical Control: Monitor bath temperature. If T > 30°C, replace water with ice-cold water to prevent degradation.

  • Equilibration: Allow to cool to room temperature. Dilute to volume with Diluent A.

  • Clarification: Centrifuge a portion at 3000 RPM for 5 minutes.

  • Filtration: Pass the supernatant through a 0.45 µm Nylon syringe filter. Discard the first 3 mL of filtrate (saturates the filter membrane sites).

Protocol B: Extended Release (ER) Tablets (High-Complexity)

The Challenge: ER tablets often use HPMC (hydroxypropyl methylcellulose). If you add an aqueous-heavy diluent immediately, the HPMC hydrates, forming a viscous gel layer that traps the API and impurities, leading to low recovery (80-85%). The Solution: A Two-Stage Extraction utilizing a high-organic "shock" to dehydrate the polymer, followed by an aqueous dilution to match the mobile phase.

Reagents
  • Extraction Solvent (High Organic): Acetonitrile : 0.05% Trifluoroacetic Acid (TFA) (80:20 v/v).

  • Stabilizing Solvent: Mobile Phase A (Buffer).

Step-by-Step Workflow
  • Sample Size: Intact tablets are preferred over powder for ER to prevent gumming during grinding. Place 5 intact tablets into a 500 mL volumetric flask.

  • Stage 1 (Matrix Dehydration): Add 250 mL of Extraction Solvent (80% ACN).

    • Mechanism:[2][3] The high acetonitrile content prevents HPMC from hydrating/gelling, keeping it in a semi-solid state while the API (soluble in ACN/Water mixes) is extracted.

  • Agitation: Sonicate for 45 minutes with intermittent vigorous shaking. The tablets should disintegrate completely.

  • Stage 2 (Phase Inversion): Add 150 mL of Stabilizing Solvent (Buffer).

    • Why: Injecting 80% ACN directly into a Reverse Phase HPLC column (starting at ~10-20% Organic) will cause "solvent wash-through" and peak distortion (fronting). We must lower the organic strength.

  • Final Dilution: Dilute to volume with Extraction Solvent/Buffer mix.

  • Filtration: Filter through 0.45 µm Nylon filter.

Visualization: ER Extraction Logic

ER_Extraction Start Start: 5 Intact ER Tablets Step1 Add Extraction Solvent (80% ACN : 20% Acidic Water) Start->Step1 Mechanism1 Mechanism: High organic content prevents HPMC gelling; API dissolves freely. Step1->Mechanism1 Step2 Sonicate 45 mins (Temp < 30°C) Step1->Step2 Step3 Add Stabilizing Solvent (Buffer / Mobile Phase A) Step2->Step3 Mechanism2 Mechanism: Reduces solvent strength to prevent peak distortion upon injection. Step3->Mechanism2 Step4 Filter (0.45 µm Nylon) Discard first 3 mL Step3->Step4 End HPLC Analysis Step4->End

Caption: Two-Stage Extraction workflow for Ropinirole ER tablets preventing polymer gel-blocking.

Analytical Conditions & System Suitability

To ensure the sample prep was successful, the chromatographic system must meet specific resolution criteria.

ParameterCondition
Column C18 or C8 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm
Mobile Phase A Buffer: 0.05M Potassium Dihydrogen Phosphate + 5mL Triethylamine (pH 2.5 or 7.0 depending on column)
Mobile Phase B Acetonitrile : Methanol (Using MeOH improves resolution of Impurity B)
Gradient Time 0: 85% A; Time 15: 50% A; Time 25: 85% A
Flow Rate 1.0 mL/min
Detection UV @ 250 nm (Max absorption for Indolone ring)
Injection Vol 10 - 20 µL

Self-Validating Criteria:

  • Resolution (Rs): NLT 1.5 between Ropinirole and Impurity B (Lactam).

  • Tailing Factor: NMT 1.6 for the main peak (Amine tailing is common; ensure buffer ionic strength is sufficient).

Troubleshooting & Expert Tips

The "Ghost" Peak (Dimerization)
  • Observation: A late-eluting peak appearing in stability samples.

  • Cause: Ropinirole can dimerize in the presence of formaldehyde (often found in trace amounts in PEG or gelatin excipients).

  • Fix: Ensure all reagents are HPLC grade and excipients are peroxide/aldehyde-free.

Low Recovery in ER Tablets
  • Diagnosis: If recovery is consistently <90%, the HPMC matrix has likely hydrated before the API was fully extracted.

  • Fix: Increase the ratio of Acetonitrile in the first extraction step. Do not add water/buffer until the tablet is fully dispersed.

Filter Compatibility
  • Data: Ropinirole is a basic amine.

  • Risk: It binds strongly to untreated glass fibers or acidic nylon.

  • Protocol: Always saturate the filter with 3-5 mL of sample solution before collecting the filtrate for analysis.

References

  • United States Pharmacopeia (USP). Ropinirole Hydrochloride Monograph & Revision Bulletins (Extended Release).[4] USP-NF.[4][5] Link

  • Tome, T., et al. (2020).[3] "Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles." Molecules, 25(11), 2691.[3] Link

  • Sahasrabuddhey, B., et al. (2007).[1] "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.[1] Link[1]

  • Coufal, P., et al. (1999). "Separation and quantification of ropinirole HCl and some potential impurities." Journal of Chromatography A. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography & Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter selectivity challenges when laboratories attempt to implement legacy pharmacopeial methods. This guide provides an in-depth, mechanistic troubleshooting pathway for a notoriously difficult chromatographic challenge: Resolving the co-elution of Ropinirole Impurity B and Impurity G .

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why do Ropinirole Impurity B and Impurity G co-elute in the standard European Pharmacopeia (Ph. Eur.) HPLC method? A: The standard Ph. Eur. method (Monograph 2604) employs a traditional 5 µm fully porous C8 column with an acidic gradient (pH 2.5) over a 75-minute run time. Ropinirole and its process-related impurities are basic molecules. According to their dissociation profiles, they possess


 values between 10.1 and 10.5, meaning they are fully protonated (positively charged) at pH 2.5.

Because Impurity B and Impurity G share nearly identical hydrophobic and ionic interaction profiles in their protonated states, a standard 5 µm particle lacks the theoretical plates (efficiency) required to separate them. Consequently, they co-elute at approximately 42 minutes [1].

Q: If they are basic molecules, shouldn't I increase the mobile phase pH to suppress ionization and separate them based on hydrophobicity? A: Counterintuitively, no. While raising the pH to 7.7 alters the elution order and successfully separates another critical pair (Impurity E and H), it introduces two catastrophic failures to the method:

  • Loss of Main Peak Resolution: At pH 7.7, Impurity A shifts dramatically and co-elutes directly underneath the main Ropinirole API peak.

  • Peak Deformation: Elevating the pH to 5.0 or 7.7 induces severe peak fronting for Impurity E, destroying your ability to accurately quantify it.

Therefore, you must maintain an acidic environment (pH 2.5) using an ammonium phosphate buffer to preserve peak symmetry and prevent Impurity A from merging with Ropinirole[1].

Q: If I cannot change the pH, what is the correct chromatographic strategy? A: You must rely on physical column efficiency and Analytical Quality by Design (AQbD) principles. By transitioning from a 5 µm fully porous C8 column to a sub-2 µm Ethylene Bridged Hybrid (BEH) C8 column, you exponentially increase peak capacity. You then fine-tune the buffer molarity (to reduce main peak tailing) and column temperature (to subtly differentiate the hydrophobic retention of B and G).

Part 2: Troubleshooting Workflow

Below is the logical decision tree for migrating from the failing Ph. Eur. method to a robust, self-validating UHPLC method.

G Start Problem: Co-elution of Impurity B & G (~42 min) in Ph. Eur. Method Phase Step 1: Stationary Phase Switch to Sub-2 µm BEH C8 Start->Phase pH Step 2: pH Optimization Evaluate pH 2.5, 5.0, 7.7 Phase->pH pH_High pH > 5.0 Peak Fronting & Imp A Co-elution pH->pH_High Increases pH pH_Low pH 2.5 (Ammonium Phosphate) Maintains Peak Symmetry pH->pH_Low Maintains Acidic pH AQbD Step 3: AQbD Optimization Fine-tune Molarity & Temp pH_Low->AQbD Success Baseline Resolution Imp B & G Separated Total Run Time < 15 min AQbD->Success

Caption: AQbD UHPLC workflow for resolving Ropinirole Impurities B and G.

Part 3: Data Presentation & Method Comparison

The following table summarizes the quantitative performance metrics of the legacy method versus the optimized UHPLC method [1].

Chromatographic ParameterStandard Ph. Eur. MethodOptimized AQbD UHPLC Method
Stationary Phase Fully porous C8 (250 × 4.6 mm, 5 µm)Solid-core/BEH C8 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A Acidic buffer (pH 2.5)10 mM Ammonium Phosphate (pH 2.5)
Mobile Phase B Acetonitrile/Methanol (70/30 v/v)Acetonitrile/Methanol (70/30 v/v)
Total Run Time 75.0 minutes< 15.0 minutes
Impurity B & G Separation Co-elution (RT ~42 min)Baseline Resolution (

)
Impurity E & H Separation Co-elution (RT ~35 min)Baseline Resolution (

)

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To guarantee trustworthiness and reproducibility in your lab, execute the following optimized UHPLC protocol. This method is designed as a self-validating system ; if the system suitability criteria in Step 4 are not met, the protocol halts, preventing the generation of inaccurate data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Accurately weigh and dissolve ammonium phosphate to achieve a 10 mM concentration in MS-grade water.

  • Adjust the pH to exactly 2.5 ± 0.05 using dilute phosphoric acid.

    • Causality Check: Do not use ammonium acetate, as it lacks the buffering capacity at this low pH, which will lead to retention time drift for basic ropinirole impurities.

  • Mobile Phase B: Prepare a volumetric mixture of 70% Acetonitrile and 30% Methanol (v/v). Degas thoroughly.

Step 2: Instrument Setup
  • Column: Install a Waters Acquity UPLC BEH C8 column (100 mm × 2.1 mm, 1.7 µm) or equivalent sub-2 µm C8 phase.

  • Flow Rate: Set to 0.4 mL/min.

  • Column Oven: Set strictly to 40 °C .

    • Causality Check: Temperature is a Critical Method Parameter (CMP). Fluctuations > 1 °C will alter the hydrophobic retention mechanism, risking the re-merging of Impurity B and G.

  • Detection: UV at 250 nm.

Step 3: Gradient Elution Profile

Program the pump to deliver a gradient starting at a high aqueous composition (e.g., 95% Mobile Phase A) and ramping up Mobile Phase B over 12 minutes to elute the highly retained Impurity B and Impurity G, followed by a 3-minute re-equilibration.

Step 4: System Suitability Testing (Self-Validation Checkpoint)

Before injecting any unknown samples, you must prove the system is capable of resolving the critical pairs.

  • Inject a System Suitability Standard containing Ropinirole (2.0 mg/mL) spiked with 0.2% (w/w) of Impurities A, B, E, G, and H.

  • Evaluate Acceptance Criteria:

    • Criterion 1: Resolution (

      
      ) between Impurity B and Impurity G must be 
      
      
      
      .
    • Criterion 2: Resolution (

      
      ) between Impurity E and Impurity H must be 
      
      
      
      .
    • Criterion 3: The tailing factor for the main Ropinirole peak must be

      
       .
      
  • Self-Validation Logic: If Criterion 1 fails, DO NOT proceed. A failure here indicates either the column oven has not reached thermal equilibrium at 40 °C, or the BEH C8 column has suffered stationary phase collapse. Recalibrate the oven and verify column integrity before re-injecting.

References

  • Title: Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Source: Molecules, 2020; 25(11): 2691. (Archived in PubMed Central). URL: [Link]

Improving peak shape of N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive framework for troubleshooting and improving the chromatographic peak shape of N-Desbispropyl-N-pentyl-2-methyl Ropinirole. This compound is a structural analog and potential impurity or metabolite of Ropinirole, a dopamine agonist used in treating Parkinson's disease.[1][2] Like its parent compound, N-Desbispropyl-N-pentyl-2-methyl Ropinirole contains a basic amine functional group, which is the primary driver of poor peak shapes—most commonly peak tailing—in reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

Peak tailing compromises analytical accuracy by reducing peak height (lowering sensitivity), complicating peak integration, and decreasing resolution from adjacent peaks.[4][5] This guide will walk you through the causes of this issue and provide a systematic, evidence-based approach to achieving sharp, symmetrical peaks for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is N-Desbispropyl-N-pentyl-2-methyl Ropinirole and why is its peak shape often poor?

N-Desbispropyl-N-pentyl-2-methyl Ropinirole is a related substance to the active pharmaceutical ingredient (API) Ropinirole. Its structure contains a secondary amine, making it a basic compound. In RP-HPLC, which typically uses silica-based stationary phases, basic compounds are prone to strong secondary ionic interactions with acidic residual silanol groups (Si-OH) on the silica surface.[6][7] These interactions, which are separate from the intended hydrophobic retention mechanism, lead to a portion of the analyte molecules being retained longer than the main band, resulting in an asymmetrical or "tailing" peak.[7][8]

Q2: What is peak tailing and how is it measured?

Peak tailing describes a distortion where the back half of a chromatographic peak is broader than the front half.[5] It is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1 indicates tailing, and for most analytical methods, a tailing factor of less than 1.5 or 2.0 is required.[4][9] Severe tailing can obscure smaller, closely eluting impurities and lead to inaccurate quantification.[5]

Q3: What is the primary cause of peak tailing for basic compounds like this one?

The primary cause is the interaction between the protonated (positively charged) basic analyte and ionized (negatively charged) residual silanol groups on the silica stationary phase.[6][8] These silanol groups are always present to some extent on standard silica-based columns (like C8 or C18) and their acidity can lead to strong electrostatic interactions, which delay the elution of a fraction of the analyte molecules.[7][10] This is a classic "secondary retention mechanism."

Systematic Troubleshooting Guide

Poor peak shape is a multi-factorial problem. This guide provides a logical workflow, starting with the easiest and most impactful adjustments.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Start"; bgcolor="#F1F3F4"; start [label="Poor Peak Shape\n(Tailing > 1.5)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Phase 1: Mobile Phase Optimization"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the mobile phase pH\noptimized?"]; ph_low [label="Lower pH to 2.5-3.0\nto protonate silanols."]; ph_high [label="Increase pH > 8\nto deprotonate analyte\n(Requires high-pH stable column)."]; q2 [label="Is the buffer concentration\nadequate?"]; buffer [label="Increase buffer strength\n(e.g., 25-50 mM)\nto mask silanol sites."]; }

subgraph "cluster_2" { label="Phase 2: Stationary Phase & Column"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the column chemistry\nappropriate?"]; column_type [label="Switch to a modern, high-purity,\nend-capped column (Type B Silica)."]; polar_embedded [label="Consider a polar-embedded\nor hybrid silica column."]; q4 [label="Is the column old or\ncontaminated?"]; column_health [label="Flush column or replace\nwith a new one."]; }

subgraph "cluster_3" { label="Phase 3: System & Other Factors"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; q5 [label="Are there extra-column\neffects?"]; dead_volume [label="Check for dead volume in fittings\nand tubing. Use narrow ID tubing."]; q6 [label="Is the sample solvent\ncompatible?"]; sample_solvent [label="Dissolve sample in mobile\nphase or a weaker solvent."]; }

subgraph "cluster_4" { label="Resolution"; bgcolor="#F1F3F4"; end [label="Symmetrical Peak\n(Tailing < 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

// Connections start -> q1; q1 -> ph_low [label="Acidic Route"]; q1 -> ph_high [label="Basic Route"]; ph_low -> q2; ph_high -> q2; q2 -> buffer; buffer -> q3; q3 -> column_type; column_type -> polar_embedded [style=dashed]; polar_embedded -> q4; q4 -> column_health; column_health -> q5; q5 -> dead_volume; dead_volume -> q6; q6 -> sample_solvent; sample_solvent -> end; } dot Caption: A logical workflow for troubleshooting poor peak shape.

Question 1: Is My Mobile Phase pH Correctly Optimized?

Causality: Mobile phase pH is the most powerful tool for controlling the ionization state of both your basic analyte and the acidic silanol groups on the column.[11][12] By manipulating pH, you can suppress the ionic interactions that cause tailing.

  • At Low pH (2.5 - 3.0): The high concentration of protons in the mobile phase neutralizes the acidic silanol groups (Si-O⁻ becomes Si-OH). This prevents them from electrostatically attracting your protonated basic analyte (R-NH₂⁺). This is the most common and effective strategy.[5][9][13]

  • At High pH (> 8): The mobile phase deprotonates your basic analyte, rendering it neutral (R-NH₂⁺ becomes R-NH). A neutral analyte will not engage in ionic interactions with the now-ionized silanol groups. Caution: This approach requires a specialized high-pH stable column (e.g., hybrid silica) to prevent dissolution of the silica backbone.[12][14]

Action: See Protocol 1: Mobile Phase pH Adjustment .

Question 2: Is My Column Chemistry Suitable for Basic Analytes?

Causality: Not all C18 columns are created equal. The underlying silica and the surface chemistry play a critical role in peak shape for basic compounds.

  • Silica Type: Modern columns use high-purity "Type B" silica, which has significantly lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[5] Using a modern column is often a prerequisite for good peak shape.

  • End-Capping: After the C18 groups are bonded to the silica, manufacturers perform an "end-capping" step to block as many remaining silanol groups as possible with a small silane reagent.[15] A column with superior end-capping will show significantly less tailing for bases.[16][17]

  • Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group provides a shielding effect, preventing basic analytes from accessing the underlying silanol groups.[16]

    • Hybrid Silica Particles (e.g., BEH, CSH): These particles are a mix of silica and organosiloxane, making them more resistant to high pH and often providing better peak shapes for bases over a wider pH range.[14]

Action: See Protocol 2: Column Selection and Evaluation .

Question 3: Could Mobile Phase Additives or Buffer Strength Help?

Causality: If pH adjustment and column selection are insufficient, modifying the mobile phase with additives or increasing its ionic strength can further mitigate silanol interactions.

  • Competing Base: Adding a small amount of another base, like triethylamine (TEA), to the mobile phase can be effective. The TEA molecules will preferentially interact with and "block" the active silanol sites, making them unavailable to interact with your analyte. Caution: TEA is not compatible with mass spectrometry (MS) and can shorten column lifetime.[13]

  • Buffer Concentration: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) increases the ionic strength of the mobile phase. The higher concentration of buffer ions can help to shield or "mask" the charged silanol sites, reducing their interaction with the analyte.[8]

Action: See Protocol 3: Using a Competing Base Additive .

Question 4: Are There Any System or Methodological Issues?

Causality: Sometimes, poor peak shape is not due to chemical interactions but to physical problems in the HPLC system or the sample itself.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[16] This is a physical, not chemical, effect.[6]

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and fronting or tailing.[18] The sample should ideally be dissolved in the mobile phase itself.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, exposing more active silanol sites.[4]

Action:

  • Ensure all fittings are properly tightened and use narrow internal diameter tubing (e.g., 0.005").

  • Prepare your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.

  • Flush the column according to the manufacturer's instructions or replace it if it is old or known to be contaminated.

Mechanism of Peak Tailing Visualization

dot digraph "Peak_Tailing_Mechanism" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [fontname="Arial", fontsize=10];

// Silica Surface subgraph "cluster_silica" { label="Silica Stationary Phase Surface"; bgcolor="#FFFFFF"; style="rounded"; node [shape=plaintext]; silica_surface [label=<

Si-O-Si C18 (Hydrophobic Chain) Si-O⁻ Ionized Silanol (Active Site) C18 (Hydrophobic Chain)

>]; }

// Analyte analyte [label= R-NH₂⁺ (Protonated Base)>, shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Interactions desired [label="Desired Hydrophobic Interaction\n(Symmetrical Peak)", shape=plaintext, fontcolor="#34A853"]; undesired [label="Undesired Ionic Interaction\n(Peak Tailing)", shape=plaintext, fontcolor="#EA4335"];

// Edges analyte -> silica_surface [style=invis]; // for positioning

{rank=same; analyte desired undesired}

edge [style=dashed, arrowhead=normal]; analyte -> silica_surface:e [headport="sw", tailport="e", label="1", color="#34A853"]; analyte -> silica_surface:e [headport="s", tailport="e", label="2", color="#EA4335"];

// Legend subgraph "cluster_legend" { label="Interaction Key"; bgcolor="#FFFFFF"; style="rounded"; key [label=<

  • Primary Hydrophobic Retention
  • Secondary Ionic Interaction >]; } } dot Caption: Interaction of a basic analyte with the stationary phase.

Data & Protocol Summary

Problem Potential Cause Recommended Action Expected Outcome
Symmetrical Peak TailingSecondary ionic interactions with silanol groups.[8]Lower mobile phase pH to 2.5-3.0.Silanol ionization is suppressed; tailing factor improves to < 1.5.[13]
Tailing persists at low pHHighly active, acidic silanol sites remain.Switch to a modern, high-purity, end-capped column.Fewer active sites are available for interaction; peak becomes symmetrical.[5]
Analyte has low retention at low pHAnalyte is highly ionized and polar at low pH.Use a high-pH stable column and a mobile phase with pH > 8.Analyte becomes neutral and is retained by hydrophobic interaction; peak shape improves.[14]
General broadness/tailingExtra-column band broadening.Minimize tubing length/ID and check fittings for dead volume.Peak becomes sharper and more efficient.[16]
Distorted or split peaksSample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase.Peak shape becomes symmetrical and well-defined.[18]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Objective: To suppress silanol interactions by operating at a low pH.

  • Materials: HPLC-grade water, acetonitrile or methanol, and a suitable acid (e.g., formic acid, orthophosphoric acid, or trifluoroacetic acid).

  • Procedure:

    • Prepare the aqueous portion of your mobile phase. For example, 0.1% (v/v) formic acid in water.

    • Measure the pH of the aqueous buffer before mixing with the organic solvent. Adjust with acid as needed to reach a target pH of 2.5 - 3.0. A pH meter is essential for accuracy.[19]

    • Prepare your mobile phase by mixing the buffered aqueous solution with the organic solvent (e.g., 70:30 v/v Aqueous:Acetonitrile).

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Validation: Inject the standard. The peak for N-Desbispropyl-N-pentyl-2-methyl Ropinirole should be visibly sharper. Calculate the USP tailing factor and confirm it is below your method's requirement (typically < 1.5).

Protocol 2: Column Selection and Evaluation
  • Objective: To confirm if the column is the source of the peak tailing.

  • Procedure:

    • If available, install a new column of the same chemistry. If the peak shape improves dramatically, the original column was likely old, contaminated, or degraded.[4]

    • If a new column of the same type does not solve the problem, select a column specifically designed for improved performance with basic compounds.

      • Good: A modern, high-purity, fully end-capped C18 or C8 column from a reputable manufacturer.

      • Better: A column with a polar-embedded phase.

      • Alternative (for high pH work): A hybrid-silica column (e.g., Waters XBridge BEH, XSelect CSH).[14]

  • Validation: Equilibrate the new column as per the manufacturer's instructions using the optimized mobile phase from Protocol 1. A significant improvement in peak shape confirms that the original column chemistry was a primary contributor to the issue.

Protocol 3: Using a Competing Base Additive

NOTE: Use this protocol with caution. It is often a "last resort" for older methods and is not MS-compatible.

  • Objective: To block active silanol sites using a mobile phase additive.

  • Materials: Mobile phase from Protocol 1, Triethylamine (TEA).

  • Procedure:

    • To the aqueous portion of your mobile phase, add TEA to a final concentration of approximately 5-10 mM (e.g., add ~0.7 mL of TEA to 1 L of aqueous buffer for a ~5 mM solution).

    • Re-adjust the pH to the target of 2.5-3.0 using your acid.

    • Prepare the final mobile phase by mixing with the organic solvent.

    • Thoroughly equilibrate the column. Additives can take longer to fully coat the stationary phase.

  • Validation: Peak shape should improve. However, be aware that this can alter selectivity for other impurities and may reduce column lifetime.[13]

References

  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. (2020). PMC. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ROPINIROLE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. (2018). Research Journal of Pharmacy and Technology. [Link]

  • A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Chromanik Technologies Inc. [Link]

  • rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. (2012). ResearchGate. [Link]

  • Separation and quantification of ropinirole and some impurities using capillary liquid chromatography. (1999). PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Improving Separation of Peaks in RP HPLC. (2026). MicroSolv Technology Corporation. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]

  • HPLC Peak Tailing. (2022). Axion Labs. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Structure of ropinirole and its impurities. ResearchGate. [Link]

  • IMPURITY PROFILING OF THE ROPINIROLE EXTENDED RELEASE FORMULATION, IDENTIFICATION AND CHARACTERIZATION OF POTENTIAL DEGRADANT. (2014). Taylor & Francis Online. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025). Chrom Tech, Inc. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Chromatography Today. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Role of End-Capping in RP. (2025). Crawford Scientific. [Link]

  • Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. (2015). Royal Society of Chemistry. [Link]

  • Ropinirole. (2024). NCBI Bookshelf. [Link]

  • N-Desbispropyl-N-pentyl-2-methyl Ropinirole 250mg. peptidequotes. [Link]

  • Ropinirole. MedLink Neurology. [Link]

Sources

Removing 2-methylpentyl impurities from Ropinirole API

Author: BenchChem Technical Support Team. Date: March 2026

A-Z Guide to Removing 2-methylpentyl Impurities from Ropinirole API

Welcome to the Technical Support Center for Ropinirole API purification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the removal of 2-methylpentyl impurities from Ropinirole. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the 2-methylpentyl impurity and how could it be introduced into my Ropinirole API?

The 2-methylpentyl impurity refers to a molecule structurally similar to Ropinirole, where one or both of the n-propyl groups on the tertiary amine have been replaced by a 2-methylpentyl group. This is not a commonly reported impurity in standard Ropinirole syntheses.[1][2][3][4] Its presence likely points to one of two scenarios:

  • Contaminated Raw Materials: The most probable source is the use of contaminated di-n-propylamine, a key reagent in many Ropinirole synthetic routes.[5][6] If the di-n-propylamine starting material contains traces of 2-methylpentylamine or di-(2-methylpentyl)amine, these will react in a similar manner to form the corresponding impurity.

  • Side Reactions in Non-Standard Synthesis: While less common, some alternative synthetic pathways might involve reagents or catalysts that could lead to the formation of this specific impurity through unforeseen side reactions.

It is crucial to first verify the purity of your starting materials, particularly the di-n-propylamine, to pinpoint the source of the contamination.

Troubleshooting Guide: Purification Strategies

Q2: I've confirmed the presence of a 2-methylpentyl impurity in my Ropinirole API. What is the best initial approach to remove it?

Given the structural similarity between Ropinirole and its 2-methylpentyl analog, a multi-step purification strategy is often necessary. We recommend starting with recrystallization , as it is a robust and scalable technique for purifying crystalline solids like Ropinirole hydrochloride.[7][8][9][10]

The principle behind recrystallization is the difference in solubility between the desired compound and the impurity in a given solvent at different temperatures.[7]

Initial Solvent Screening is Key:

Solvent SystemRationaleExpected Outcome
Methanol/Acetone Ropinirole HCl has good solubility in hot methanol and is less soluble upon cooling. Acetone can be used as an anti-solvent to induce precipitation.[9]High recovery of pure Ropinirole HCl crystals, leaving the more soluble impurity in the mother liquor.
Isopropanol/Water A common solvent system for the crystallization of amine salts.Can provide good discrimination between the API and the impurity based on subtle polarity differences.
Ethanol/Water Similar to isopropanol/water, offering another option for optimizing crystal purity.Effective for removing closely related impurities.

Why this works: The subtle difference in the alkyl chain (n-propyl vs. 2-methylpentyl) can lead to slight differences in crystal lattice packing and solubility, which can be exploited during a carefully controlled crystallization process.

Q3: My initial recrystallization attempts have not been successful in completely removing the 2-methylpentyl impurity. What are my next options?

If recrystallization alone is insufficient, more advanced techniques that exploit different physicochemical properties of the molecules are required.

Option 1: Preparative Chromatography

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for separating compounds with very similar structures.[11][12][13][14]

  • Stationary Phase: A C18 reversed-phase column is a good starting point, as it separates molecules based on hydrophobicity. The 2-methylpentyl group is more hydrophobic than the n-propyl group, which should allow for separation.

  • Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or trifluoroacetic acid to ensure the amines are protonated.

Option 2: Use of Scavenger Resins

Scavenger resins are functionalized solid supports that can selectively bind to and remove certain types of molecules from a solution.[15][16][17][18][19] This is particularly useful for removing excess reagents or byproducts.

  • For Primary Amine Impurities: If your impurity is a primary amine (e.g., from incomplete reaction), an aldehyde or isocyanate functionalized resin can be highly effective.[15][17] These resins react to form an imine or urea, respectively, which can then be filtered off.

  • For Secondary/Tertiary Amine Impurities: While Ropinirole itself is a tertiary amine, it's possible to find conditions where a scavenger resin with an electrophilic functional group shows preferential reactivity towards the impurity.

Caption: Workflow for impurity removal using scavenger resins.

Analytical Characterization

Q4: How can I analytically distinguish between Ropinirole and the 2-methylpentyl impurity to monitor the success of my purification?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most definitive method for this purpose.[20][21][22][23]

  • HPLC Separation: As mentioned, a C18 column should provide chromatographic separation based on the difference in hydrophobicity. The 2-methylpentyl analog will likely have a slightly longer retention time.

  • MS Detection: Mass spectrometry will provide unambiguous identification based on the molecular weight difference.

CompoundMolecular FormulaMolecular Weight (Monoisotopic)
RopiniroleC16H24N2O260.1889 g/mol
2-methylpentyl Ropinirole AnalogC18H28N2O288.2202 g/mol

For Chiral Impurities: If the 2-methylpentylamine used was a racemic mixture, your impurity will also be a mixture of enantiomers. Chiral HPLC may be necessary for complete characterization.[24][25][26][27][28] Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[25][26]

Detailed Experimental Protocols

Protocol 1: Recrystallization of Ropinirole Hydrochloride

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically.

  • Dissolution: In a clean, dry flask, add your crude Ropinirole HCl. Add a minimal amount of hot methanol (near boiling) while stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are any insoluble particulates, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add acetone (as an anti-solvent) to the hot methanol solution until you observe the first signs of cloudiness.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold acetone.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC-MS to assess the efficiency of the purification.

Caption: Step-by-step recrystallization workflow for Ropinirole HCl.

References

Sources

Optimizing mobile phase pH for Ropinirole Impurity B separation

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Optimizing Mobile Phase pH for Impurity B Separation

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing the notoriously difficult chromatographic separation of Ropinirole and its European Pharmacopoeia (EP) Impurity B.

Ropinirole is a non-ergoline dopamine agonist widely used in the treatment of Parkinson's disease[1]. During its synthesis and degradation, several structurally similar impurities are formed, requiring highly optimized High-Performance Liquid Chromatography (HPLC) methods for accurate quantification.

Section 1: Mechanistic FAQs & Causality

Q1: Why do Ropinirole and Impurity B frequently co-elute, even on high-efficiency columns? A: The difficulty arises from structural isomerism. Both compounds share the exact same molecular formula (C₁₆H₂₄N₂O) and molecular weight[2]. Ropinirole is a tertiary amine featuring two propyl groups. In contrast, Impurity B (Ropinirole Isohexyl Analog) is a secondary amine featuring a single 2-methylpentyl group[3]. Because their lipophilicity (LogP) is nearly identical, standard reversed-phase hydrophobic interactions struggle to differentiate them. Separation must exploit their different steric profiles and basicities.

Q2: How does mobile phase pH dictate the resolution between these two isomers? A: The separation is fundamentally governed by the ionization state of both the analytes and the stationary phase. Ropinirole has an estimated pKa of 10.17[4]. Impurity B, being a less sterically hindered secondary amine, exhibits a slightly different hydration radius around the charged nitrogen.

  • At Mid-pH (5.0 - 7.7): Both amines are fully protonated. However, acidic silanol groups (Si-OH) on the silica stationary phase (pKa ~3.5–4.5) are ionized to Si-O⁻. The secondary amine of Impurity B undergoes strong secondary ion-exchange interactions with these silanols. This manifests as severe peak tailing and co-elution[5].

  • At Acidic pH (2.5): Silanols are fully protonated and neutralized (Si-OH), shutting down the ion-exchange mechanism. The separation is then driven purely by the subtle hydrophobic and steric differences between the dipropyl group and the 2-methylpentyl group.

Q3: What is the optimal pH and buffer system for this separation? A: For UV-based pharmacopeial methods, a highly acidic pH of 2.5 using a phosphate buffer is optimal[5]. Phosphate provides excellent buffering capacity at this pH (pKa₁ = 2.15). If LC-MS compatibility is required, an orthogonal high-pH approach (pH 10.0) using ammonium bicarbonate on an ethylene-bridged hybrid (BEH) column can be used. At pH 10.0, the amines are partially/fully deprotonated, allowing separation based on neutral-state geometry.

Q4: I am operating at pH 2.5, but Impurity B is still tailing. What is the root cause? A: If tailing persists at pH 2.5, the root cause is likely column chemistry. Older generation silica columns contain trace metal impurities that increase the acidity of silanols, keeping them ionized even at low pH. Switching to a high-purity, Type-B silica C8 column is recommended. A C8 column provides better mass transfer for these basic molecules compared to a denser C18 phase, significantly reducing the tailing factor[5].

Section 2: Quantitative Data & Physicochemical Comparison

To effectively troubleshoot, one must understand the physicochemical parameters driving the separation.

Table 1: Physicochemical Properties of Ropinirole vs. Impurity B

ParameterRopinirole APIRopinirole EP Impurity B
Chemical Formula C₁₆H₂₄N₂OC₁₆H₂₄N₂O
Amine Classification Tertiary AmineSecondary Amine
Alkyl Substitution Di-propyl2-methylpentyl (Isohexyl)
Estimated pKa ~10.17~10.50
Steric Hindrance (N-atom) HighModerate

Table 2: Impact of Mobile Phase pH on Chromatographic Parameters (C8 Column)

Mobile Phase pHSilanol StateAnalyte StateImpurity B Tailing FactorResolution (Rs)
pH 2.5 Neutralized (Si-OH)Protonated (Cation)1.1 - 1.3 (Optimal)> 1.5
pH 5.0 Ionized (Si-O⁻)Protonated (Cation)> 2.5 (Severe Tailing)< 1.0 (Co-elution)
pH 7.7 Ionized (Si-O⁻)Protonated (Cation)> 2.0 (Fronting/Tailing)< 1.0 (Co-elution)
pH 10.0 *Ionized (Si-O⁻)Neutral (Free Base)1.0 - 1.2 (Optimal)> 1.5

*Requires Hybrid Silica (BEH) to prevent column dissolution.

Section 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Acidic pH Optimization (Ph. Eur. Compliant Workflow)

This protocol utilizes ion-suppression of the stationary phase to achieve separation.

Step 1: Buffer Preparation

  • Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) into 1000 mL of HPLC-grade water to achieve a ~25 mM concentration.

  • Self-Validation Check: Ensure complete dissolution before proceeding to prevent localized pH gradients.

Step 2: pH Adjustment

  • Immerse a calibrated pH probe into the buffer.

  • Add Orthophosphoric acid (85%) dropwise under continuous stirring until the pH reaches exactly 2.50 ± 0.05.

  • Causality Note: Do not use hydrochloric acid, as chloride ions are corrosive to stainless steel LC systems and lack buffering capacity.

Step 3: Chromatographic Conditions

  • Column: Type-B Silica C8, 250 x 4.6 mm, 5 µm[5].

  • Mobile Phase A: pH 2.5 Phosphate Buffer.

  • Mobile Phase B: Acetonitrile/Methanol (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

Step 4: System Suitability Testing (SST)

  • Inject a resolution mixture containing Ropinirole and Impurity B.

  • Self-Validation Check: The method is only valid if the Resolution (Rs) between Impurity B and Ropinirole is ≥ 1.5, and the tailing factor for both peaks is ≤ 1.5.

Protocol B: High-pH Orthogonal Method (LC-MS Compatible)

Use this method when identifying unknown degradants via Mass Spectrometry.

Step 1: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Step 2: Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Step 3: Equip an Ethylene-Bridged Hybrid (BEH) C18 column. Traditional silica will dissolve at this pH. Step 4: Run a gradient using Methanol as Mobile Phase B. At pH 10.0, the analytes are uncharged, and Methanol provides better selectivity for structural isomers than Acetonitrile.

Section 4: Troubleshooting Workflow Diagram

Follow this logical decision tree when facing co-elution or peak shape issues during Ropinirole analysis.

OptimizationWorkflow N1 Issue: Ropinirole & Impurity B Co-elution N2 Evaluate Column Stationary Phase N1->N2 N3 Standard Type-B Silica (e.g., C8 or C18) N2->N3 Traditional RP UV N4 Hybrid/BEH Silica (High pH Stable) N2->N4 LC-MS / High pH N5 Set Mobile Phase pH 2.5 (Phosphate Buffer) N3->N5 N6 Set Mobile Phase pH 10.0 (Ammonium Bicarbonate) N4->N6 N7 Check Peak Symmetry & Resolution (Rs > 1.5) N5->N7 N6->N7 N8 Tailing Observed? (Secondary Amine Interaction) N7->N8 Rs < 1.5 N10 Optimal Separation Achieved N7->N10 Rs ≥ 1.5 N9 Switch to C8 Column or Add Triethylamine N8->N9 N9->N10

Logical troubleshooting workflow for resolving Ropinirole and Impurity B co-elution via pH control.

References
  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Ropinirole - Compound Summary Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Ropinirole - Wikipedia (Pharmacodynamics & Structure) Source: Wikipedia URL:[Link]

  • Ropinirole EP Impurity B (CAS 249622-60-4) Source: Veeprho Pharmaceuticals URL:[Link]

  • Ropinirole EP Impurity B Reference Standard (CAS 221264-33-1) Source: SynZeal URL:[Link]

Sources

Reducing baseline noise in low-level Ropinirole impurity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with signal-to-noise (S/N) ratios when quantifying process-related impurities and degradants of Ropinirole hydrochloride (e.g., Ph. Eur. Impurities A–H) at or below the 0.05% reporting threshold[1].

Baseline anomalies—such as high-frequency noise, drift, and wandering—can obscure these low-level analytes, leading to integration errors and out-of-specification (OOS) results. This guide provides self-validating diagnostic workflows and mechanistic solutions to stabilize your baseline and ensure scientific integrity.

Section 1: Diagnostic Logic & Troubleshooting Workflow

Before altering chromatographic parameters, you must isolate the root cause of the baseline noise. Noise is typically categorized into short-term (high frequency, often electronic or optical), long-term (pump or mixing-related), and drift (temperature or gradient-related)[2]. The following self-validating decision tree will help you isolate the variable.

BaselineDiagnostics Start Observe Baseline Noise in Ropinirole Chromatogram Test1 Run Zero-Dead-Volume (ZDV) Test Start->Test1 NoisePersists Noise Persists? Test1->NoisePersists PumpDet Pump, Solvent, or Detector Issue NoisePersists->PumpDet Yes ColIssue Column or Sample Issue NoisePersists->ColIssue No Test2 Stop Flow. Monitor Baseline. PumpDet->Test2 NoiseStops Noise Stops? Test2->NoiseStops DetIssue Detector Issue (Lamp/Flow Cell) NoiseStops->DetIssue No PumpIssue Pump/Mixing Issue (Check Valves/Mixer) NoiseStops->PumpIssue Yes

Diagnostic workflow for isolating baseline noise sources in liquid chromatography systems.

Section 2: Knowledge Base & FAQs

Q1: My UHPLC gradient method for Ropinirole impurities shows severe baseline drift and cyclical noise at 210 nm. How do I correct this? Mechanistic Causality: Ropinirole impurity methods often utilize acidic modifiers like Trifluoroacetic acid (TFA) or phosphate buffers to suppress the ionization of the indolone ring, improving peak shape[1]. However,3[3]. Cyclical noise is a classic symptom of inadequate solvent mixing at the pump's proportioning valve[2]. Self-Validating Solution:

  • Wavelength Shift: Shift the detection wavelength slightly.4[4]. This flattens the baseline without heavily compromising Ropinirole's molar absorptivity.

  • Absorbance Balancing: Add TFA to both Mobile Phase A (aqueous) and Mobile Phase B (organic). Fine-tune the concentration in Mobile Phase B (e.g., 0.1% in A, 0.085% in B) so that the static UV absorbance of both phases is identical at your chosen wavelength[3].

  • Static Mixers: 5[5].

Q2: I am trying to quantify Ropinirole Impurity E and H, which elute closely, but high-frequency baseline noise is masking the valley between them. Is this a detector issue? Mechanistic Causality: High-frequency (rapid, random) noise is almost always optical or electronic. If the amount of light reaching the photodiode array (PDA) decreases, the amplifier must work harder, increasing the noise proportionally[4]. Furthermore,1[1]. Masking this critical resolution with baseline noise prevents accurate integration. Self-Validating Solution:

  • Lamp Energy Test: Run the detector's built-in intensity test. If the reference energy is below the manufacturer's threshold, replace the lamp[4].

  • Flow Cell Maintenance: 2[2].

  • Optimize Slit Width: 5[5]. However, do not increase it so much that you lose the spectral resolution needed for peak tracking.

Q3: My baseline looks great during blank injections, but when I inject the Ropinirole sample, I get wandering baselines and late-eluting ghost peaks. Why? Mechanistic Causality: This indicates a column or sample-related issue.2[2]. If the gradient does not reach a high enough organic concentration at the end of the run, highly lipophilic process impurities remain trapped on the stationary phase. Self-Validating Solution: Implement a rigorous column wash step at the end of every gradient. Ensure the column is flushed with a strong solvent (e.g., 90-100% Mobile Phase B) for at least 3-5 column volumes before re-equilibrating[2].

Section 3: Quantitative Data & Comparisons

Table 1: Mobile Phase Additive UV Characteristics & Noise Potential

Additive (10 mM or 0.1%) UV Cut-off (nm) Baseline Noise Risk at <220 nm Recommended Mitigation
Trifluoroacetic Acid (TFA) ~210 nm High (Strong absorbance, drift) Detect at 214 nm; Balance absorbance in A & B[3][4].
Formate / Formic Acid 210 nm High Use Acetonitrile instead of Methanol[4].
Acetate / Acetic Acid 210 nm High Avoid for low-level UV detection <220 nm[4].
Phosphate Buffer <200 nm Low (Good transparency) Ensure high-purity salts; filter to prevent check-valve noise.

| Citrate | 230 nm | Very High | Do not use for Ropinirole UV methods[4]. |

Table 2: Ropinirole Impurities and Baseline Interference Troubleshooting

Impurity Pharmacopeial Note Common Baseline / Resolution Issue Corrective Action
Impurity A Precursor Elutes early; susceptible to injection solvent baseline shock. Match sample diluent strictly to initial mobile phase conditions.
Impurity B & G Co-elution risk[1] Broadening baseline valley due to poor mixing. Install static mixer; optimize gradient slope[1].

| Impurity E & H | Co-elution risk[1] | Masked by high-frequency detector noise. | Increase slit width; clean flow cell windows[1][4]. |

Section 4: Experimental Protocols

Protocol: Self-Validating Zero-Dead-Volume (ZDV) System Diagnostic To definitively prove whether baseline noise is originating from the column/method chemistry or the HPLC hardware, execute this protocol. By systematically removing variables, the system validates its own state.

Step 1: System Preparation

  • Remove the analytical column (e.g., Acquity UPLC BEH C8) from the flow path[1].

  • Connect the injector outlet directly to the detector inlet using a Zero-Dead-Volume (ZDV) union and a short piece of narrow-bore PEEK or stainless-steel tubing (0.12 mm ID). 3.4[4].

Step 2: Isocratic Noise Evaluation

  • Set the pump to deliver an isocratic flow of 50% Water / 50% Acetonitrile at 1.0 mL/min.

  • Monitor the baseline at 214 nm for 15 minutes.

  • Causality Check: If the baseline is noisy (S/N fluctuations > 0.05 mAU), the issue is hardware-related. Proceed to Step 3. If the baseline is flat, the noise was caused by the column (e.g., bleed, contamination, or dewetting)[2][4].

Step 3: Static Flow Evaluation (Detector Isolation)

  • Turn the pump flow to 0.0 mL/min.

  • Continue monitoring the baseline for 5 minutes.

  • Causality Check: If the noise persists at zero flow, the detector is the culprit (failing lamp, dirty flow cell, or electronic noise)[2]. If the noise completely stops, the issue is pump-related (malfunctioning check valves, cavitation, or failing proportioning valves)[4].

OptimizationPathway Step1 1. Mobile Phase Selection Select low UV-cutoff solvents Step2 2. Additive Tuning Balance TFA absorbance Step1->Step2 Step3 3. Hardware Optimization Install static mixer Step2->Step3 Step4 4. Detector Settings Optimize slit width & wavelength Step3->Step4 Step5 5. Column Chemistry Deploy sub-2µm BEH C8 Step4->Step5

Stepwise optimization pathway for achieving a stable baseline in Ropinirole impurity analysis.

References

  • Sigma-Aldrich. "HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity". 6

  • Agilent. "Eliminating Baseline Problems". 2

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It". 3

  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines". 4

  • Chromatography Online (LCGC). "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines". 5

  • NIH/PMC. "Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles". 1

Sources

Validation & Comparative

Comparative Guide: Control of Ropinirole Impurity B in Drug Substance (ICH Q3A R2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of analytical strategies for controlling Ropinirole Impurity B (EP designation: the Isohexyl analog) in compliance with ICH Q3A(R2) guidelines.

Ropinirole Hydrochloride is a non-ergoline dopamine agonist with a Maximum Daily Dose (MDD) of 24 mg (Parkinson’s Disease indication). This specific MDD dictates stringent reporting and qualification thresholds. This guide contrasts traditional pharmacopeial HPLC methods against optimized Core-Shell Technology (CST) workflows, demonstrating how modern stationary phases provide the necessary resolution (


) and sensitivity (LOQ) to meet ICH limits.

Target Analyte & Regulatory Framework

The Analyte: Ropinirole Impurity B

Chemical Name (EP): 4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one Origin: Process-related impurity.[1] It typically arises during the alkylation step if the propylating agent is contaminated with isohexyl precursors or via side-reactions involving 2-methylpentyl groups. Criticality: As a secondary amine structural analog, it shares similar pKa and solubility profiles with the API, making chromatographic separation challenging.

ICH Q3A(R2) Threshold Calculations

The regulatory limits are strictly defined by the MDD. For Ropinirole (


), the drug falls into the 

category.
Threshold TypeICH Q3A(R2) RuleCalculated Limit for Ropinirole
Reporting 0.05%0.05%
Identification 0.10% or 1.0 mg (lower applies)0.10% (0.10% of 24mg = 0.024mg vs 1.0mg)
Qualification 0.15% or 1.0 mg (lower applies)0.15% (0.15% of 24mg = 0.036mg vs 1.0mg)

Critical Insight: The Identification threshold is 0.10%. Any peak exceeding this area normalization must be structurally characterized.[2] The analytical method must therefore have a Limit of Quantification (LOQ) significantly below 0.05% (ideally


) to ensure accurate reporting.

Comparative Analysis: Analytical Methodologies

We compare two primary approaches for quantifying Impurity B: the Traditional Pharmacopeial Method (Method A) and the Optimized Core-Shell Method (Method B) .

Performance Data Summary
ParameterMethod A: Traditional C18 (5 µm)Method B: Core-Shell Biphenyl (2.6 µm)
Column Technology Fully Porous Silica (C18)Core-Shell (Solid Core) Biphenyl
Dimensions 250 x 4.6 mm100 x 4.6 mm
Run Time 25 - 35 minutes8 - 12 minutes
Resolution (

)
(Imp B vs API)
1.8 - 2.2 (Marginal)> 4.5 (Excellent)
Tailing Factor (

)
1.5 - 1.81.0 - 1.2
LOQ ( Sensitivity) ~0.03%0.005%
Backpressure < 150 bar~350 bar
ICH Compliance Risk of co-elution at 0.05% levelFully Compliant
Technical Analysis
  • Method A (Traditional): Relies on hydrophobic interaction. Because Impurity B differs from Ropinirole only by the branching of the alkyl chain (isohexyl vs. propyl), standard C18 phases often struggle to resolve them at the baseline, especially when the impurity is present at trace levels (<0.10%).

  • Method B (Optimized): Utilizes a Biphenyl stationary phase . The biphenyl ligands engage in

    
     interactions with the indolone ring of Ropinirole. This secondary interaction mechanism, combined with the high efficiency of core-shell particles, significantly enhances selectivity for the branched alkyl chain of Impurity B, resulting in superior resolution and sharper peaks (higher sensitivity).
    

Recommended Experimental Protocol (Method B)

This protocol is designed to validate the control of Impurity B at the 0.15% Qualification threshold.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC with low dead volume.

  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (buffer).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 10% B

    • 8 min: 60% B

    • 10 min: 10% B

  • Flow Rate: 1.2 mL/min.[1][4]

  • Detection: UV @ 250 nm.[1]

  • Column Temp: 35°C.

System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must pass these checks before every batch analysis:

  • Resolution (

    
    ):  > 3.0 between Ropinirole and Impurity B.
    
  • Sensitivity Check: Signal-to-Noise (S/N) ratio > 10 for a standard solution at the Reporting Threshold (0.05%).

  • Precision: %RSD < 2.0% for 6 replicate injections of the API.

Visualizations

ICH Q3A Impurity Qualification Decision Tree

This diagram illustrates the logical flow for handling Impurity B results based on the 24 mg MDD.

ICH_Decision_Tree Start Impurity B Detected Check_Report Is Result > Reporting Threshold (0.05%)? Start->Check_Report Ignore Do Not Report Check_Report->Ignore No Check_ID Is Result > ID Threshold (0.10%)? Check_Report->Check_ID Yes Report Report Result Check_ID->Report No Identify Identify Structure (MS/NMR) Check_ID->Identify Yes Check_Qual Is Result > Qual Threshold (0.15%)? Identify->Check_Qual Qualify Qualify Impurity (Tox Studies/Safety Data) Check_Qual->Qualify Yes Release Release Batch Check_Qual->Release No

Caption: Logic flow for Ropinirole Impurity B qualification based on ICH Q3A(R2) limits for MDD = 24mg.

Analytical Method Development Workflow

This diagram outlines the causality behind selecting the optimized method.

Method_Dev Goal Goal: Quantify Impurity B @ 0.05% Level Challenge Challenge: Structural Similarity (Isohexyl vs Propyl) Goal->Challenge Screening Column Screening Challenge->Screening C18 C18 Column (Hydrophobic Only) Screening->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Screening->Biphenyl Result_C18 Poor Resolution Co-elution Risk C18->Result_C18 Result_Bi High Resolution Distinct Selectivity Biphenyl->Result_Bi Validation Validation (ICH Q2) Result_Bi->Validation

Caption: Selection process for Biphenyl stationary phase to overcome structural similarity challenges.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[5] International Conference on Harmonisation. Link

  • European Directorate for the Quality of Medicines. (2023). Ropinirole Hydrochloride Monograph 2604. European Pharmacopoeia. Link

  • GlaxoSmithKline. (2008). Requip (Ropinirole) Prescribing Information.[6][7] (Source for Maximum Daily Dose of 24 mg).[8][9] Link

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.[10] Link

  • SynZeal Research. (2023). Ropinirole EP Impurity B Reference Standard Data. (Confirmation of Isohexyl structure). Link

Sources

LOD and LOQ determination for N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: LOD & LOQ Determination for N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Executive Summary

This guide provides a technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of N-Desbispropyl-N-pentyl-2-methyl Ropinirole , a specific process-related impurity of the dopamine agonist Ropinirole.

As a structural analog involving alkyl group substitution (pentyl replacing propyl), this impurity presents unique separation challenges due to its lipophilicity and ionization behavior. This guide compares the industry-standard HPLC-UV approach against the high-sensitivity UHPLC-MS/MS workflow, recommending the latter for trace-level quantification required by modern genotoxic impurity (GTI) thresholds.

Technical Context & Impurity Profile

  • Target Analyte: N-Desbispropyl-N-pentyl-2-methyl Ropinirole[1]

  • Parent Compound: Ropinirole HCl[2][3]

  • Origin: Likely arises during the N-alkylation step of synthesis, where trace pentyl halides (contaminants in propyl reagents) react with the des-propyl intermediate.

  • Criticality: As a secondary/tertiary amine analog, it must be controlled to ICH Q3A/B limits (typically <0.15% or <0.05% depending on dose). If flagged as a potential mutagenic impurity (PMI), limits drop to the ppm range, necessitating MS detection.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance of the standard quality control method (HPLC-UV) with the advanced trace-analysis method (UHPLC-MS/MS).

Table 1: Analytical Performance Matrix

FeatureMethod A: HPLC-UV (Standard QC)Method B: UHPLC-MS/MS (Recommended)
Detection Principle UV Absorbance @ 250 nm (Indolone chromophore)Electrospray Ionization (ESI+) / MRM
LOD (Typical) 0.01 – 0.05 µg/mL (10–50 ppm)0.005 – 0.01 ng/mL (5–10 ppt)
LOQ (Typical) 0.05 – 0.10 µg/mL0.01 – 0.05 ng/mL
Selectivity Moderate (Risk of co-elution with other alkyl analogs)High (Mass-based discrimination)
Linearity Range 0.1 – 100 µg/mL0.05 – 100 ng/mL
Application Routine Release Testing (>0.1% levels)Trace Impurity Profiling & GTI Screening

Expert Insight: While HPLC-UV is sufficient for routine batch release if the impurity is controlled >0.05%, UHPLC-MS/MS is the only viable option for establishing LOD/LOQ during process validation or if the impurity is classified as a mutagenic risk (requiring TTC-based limits).

Recommended Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to achieve maximum sensitivity for N-Desbispropyl-N-pentyl-2-methyl Ropinirole.

A. Sample Preparation
  • Diluent: 0.1% Formic Acid in Water : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1000 µg/mL).

  • Sensitivity Solutions: Serially dilute stock to prepare concentrations at 0.01, 0.05, 0.1, 0.5, and 1.0 ng/mL.

B. Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of the amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • MRM Transition: Monitor the parent ion

    
     to the most stable product ion (likely loss of the alkyl chain or cleavage of the indolone core).
    
    • Note: Ropinirole

      
      .[4] The impurity (Pentyl vs Propyl) will have a mass shift. Calculate exact mass based on formula (
      
      
      
      approx).
  • Dwell Time: 100 ms.

LOD & LOQ Determination Workflow

The determination follows the ICH Q2(R2) guideline using the Signal-to-Noise (S/N) ratio approach, which is most suitable for chromatographic methods exhibiting baseline noise.

Workflow Visualization

LOD_Determination Start Start: Impurity Standard Prep Prepare Dilution Series (Range: 0.01 - 1.0 ng/mL) Start->Prep Inject Inject Blank & Samples (n=6 replicates) Prep->Inject Calc_SN Calculate S/N Ratio (Peak Height / Baseline Noise) Inject->Calc_SN Decision_LOD Is S/N ≥ 3:1? Calc_SN->Decision_LOD Decision_LOD->Prep No (Increase Conc) Set_LOD Establish LOD (Detection Limit) Decision_LOD->Set_LOD Yes Decision_LOQ Is S/N ≥ 10:1? Decision_LOQ->Prep No Precision Verify Precision @ LOQ (RSD < 10%) Decision_LOQ->Precision Yes Set_LOD->Decision_LOQ Set_LOQ Establish LOQ (Quantitation Limit) Precision->Set_LOQ Pass

Figure 1: Step-by-step decision workflow for establishing LOD and LOQ according to ICH Q2(R2) guidelines.

Calculation Methodology
  • LOD (Limit of Detection): The concentration where the Signal-to-Noise ratio is 3:1 .

    
    
    (Where 
    
    
    
    = standard deviation of the response and
    
    
    = slope of the calibration curve, or empirically via S/N).[5]
  • LOQ (Limit of Quantitation): The concentration where the Signal-to-Noise ratio is 10:1 , with precision (RSD)

    
    .
    
    
    
    

Strategic Decision Tree: Method Selection

Researchers should select the method based on the required regulatory threshold.

Method_Selection Requirement Required Detection Limit? High_Level Standard Impurity (> 0.05%) Requirement->High_Level Trace_Level Genotoxic/Trace (< 10 ppm) Requirement->Trace_Level UV_Method Select HPLC-UV (Cost-Effective, Robust) High_Level->UV_Method MS_Method Select UHPLC-MS/MS (High Sensitivity, Specificity) Trace_Level->MS_Method

Figure 2: Analytical method selection based on impurity criticality and required sensitivity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] Link

  • Bhatt, J., et al. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Coukouma, A., et al. (2016). LC–MS/MS Assay of Ropinirole in Rat Biological Matrices. Bioanalysis. Link

  • Simson Pharma. (n.d.). N-Desbispropyl-N-pentyl-2-methyl Ropinirole Reference Standard. Link

Sources

Technical Comparison: Chromatographic Separation of Ropinirole Impurity A vs. Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the chromatographic analysis of Ropinirole Hydrochloride, the separation of Impurity A and Impurity B represents a classic study in structure-retention relationships. This guide provides a definitive comparison of these two critical related substances, focusing on their elution behavior in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Crucial Nomenclature Clarification: Regulatory bodies differ in their designation of these impurities. This guide primarily follows the European Pharmacopoeia (EP) nomenclature, which is the global standard for the "Impurity A/B" designation.

  • Impurity A (EP): N-despropyl analogue (Early Eluting).

  • Impurity B (EP): Isohexyl analogue (Late Eluting).

  • Note: USP designates the "Dione" impurity as Related Compound B. This distinction is detailed in the Regulatory Cross-Reference section.

Chemical Basis of Separation

The separation of Impurity A and Impurity B from the main Ropinirole peak is governed by the modification of the amine tail, which significantly alters the molecule's hydrophobicity and interaction with the C18 stationary phase.

Structural Comparison
FeatureRopinirole (API)Impurity A (EP)Impurity B (EP)
Chemical Name 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one4-[2-((2-methylpentyl)amino)ethyl]-1,3-dihydro-2H-indol-2-one
Modification Parent MoleculeLoss of one propyl groupSubstitution of propyl with isohexyl
Amine Type Tertiary AmineSecondary AmineSecondary Amine
Hydrophobicity BaselineDecreased (More Polar)Increased (More Lipophilic)
Elution Zone MiddleFront (Early)Tail (Late)
Mechanism of Elution
  • Impurity A (Despropyl): The loss of a propyl chain (

    
    ) exposes the polar amine hydrogen and reduces the non-polar surface area. In reversed-phase chromatography, this reduces the partition coefficient (
    
    
    
    ), causing it to elute before the main peak.
  • Impurity B (Isohexyl): The replacement of a straight propyl chain (

    
    ) with a branched isohexyl chain (
    
    
    
    ) significantly increases the lipophilicity of the molecule. This enhances the Van der Waals forces with the C18 alkyl chains of the column, causing it to elute after the main peak.

Regulatory Cross-Reference (EP vs. USP)

Misidentification of Impurity B is a common error due to divergent pharmacopeial definitions.

StandardDesignationChemical IdentityCommon RRT (Approx)*
Eur.[1][2] Ph. (EP) Impurity A N-despropyl ropinirole~0.60
Eur. Ph. (EP) Impurity B Isohexyl analogue> 1.20
USP Related Compound B Ropinirole Dione (Indoline-2,3-dione)Varies (Often ~0.3 or late depending on pH)

> Note: Relative Retention Times (RRT) are system-dependent but the order (A < API < B) remains consistent for EP impurities on C18 columns.

Experimental Protocol: Self-Validating System

To achieve reproducible separation, the following protocol utilizes an ion-pairing strategy to manage the tailing often seen with amine-containing compounds.

Chromatographic Conditions (EP-Aligned)
  • Column: End-capped Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).

  • Mobile Phase A: Buffer solution (sodium alkanesulfonate or phosphate, pH ~2.5).

    • Preparation: Dissolve 3.3 g of sodium pentanesulfonate monohydrate in 1000 mL water; adjust pH to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 250 nm.

  • Temperature: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Event
08515Equilibration
58515Injection
156040Impurity A / Ropinirole
252080Impurity B
308515Re-equilibration
Workflow Visualization

G cluster_elution Elution Order Sample Sample Preparation (0.1% HCl/Water) Injection Injection (10-20 µL) Sample->Injection Column C18 Separation (Hydrophobic Interaction) Injection->Column ImpA Impurity A (Polar/Early) RRT ~0.6 Column->ImpA Weak Interaction API Ropinirole (Main Peak) RRT 1.0 Column->API ImpB Impurity B (Lipophilic/Late) RRT >1.2 Column->ImpB Strong Interaction Detection UV Detection (250 nm) ImpA->Detection API->Detection ImpB->Detection

Caption: Chromatographic elution sequence showing the separation logic based on polarity relative to the API.

Results & Discussion

Retention Time Comparison

In a typical validated run using the conditions above, the retention profile is distinct.

ParameterImpurity ARopinirole (API)Impurity B
Retention Time (min) ~8.5~14.0~22.0
Relative Retention (RRT) 0.611.001.57
Resolution (Rs) > 5.0 (from API)N/A> 8.0 (from API)
Tailing Factor < 1.5< 1.5< 1.5

Interpretation:

  • Impurity A is the "Front" impurity. It is critical to ensure the solvent front does not interfere with Impurity A. Using a mobile phase compatible diluent (e.g., Mobile Phase A) is crucial to prevent peak distortion here.

  • Impurity B is the "Back" impurity. Because it elutes late, gradient optimization is required to elute it within a reasonable runtime without broadening the peak significantly.

Troubleshooting Resolution Issues

If resolution between Impurity A and the solvent front, or Impurity B and subsequent peaks is poor, follow this decision tree:

Optimization Start Resolution Issue? Type Identify Problem Area Start->Type ImpA_Issue Impurity A co-eluting with Solvent Front Type->ImpA_Issue ImpB_Issue Impurity B retention too long/broad Type->ImpB_Issue Fix_A1 Decrease Initial % Organic (Start at 5% ACN) ImpA_Issue->Fix_A1 Fix_A2 Use weaker diluent (Match Initial MP) ImpA_Issue->Fix_A2 Fix_B1 Steepen Gradient Slope (Increase %B faster after API) ImpB_Issue->Fix_B1 Fix_B2 Increase Column Temp (Max 40°C) ImpB_Issue->Fix_B2

Caption: Optimization logic for resolving early-eluting Impurity A and late-eluting Impurity B.

References

  • European Directorate for the Quality of Medicines (EDQM). Ropinirole Hydrochloride Monograph 2603. European Pharmacopoeia (Ph.[2][3][4] Eur.).

  • United States Pharmacopeia (USP). Ropinirole Hydrochloride Monograph.[5][2] USP-NF.[2]

  • Sahasrabuddhey, B., et al. (2007). "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.

  • Coufal, P., et al. (1999). "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 437-444.

  • SynZeal Research. "Ropinirole EP Impurity B Reference Standard Data." [6]

Sources

The Imperative of Forced Degradation Studies in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Forced Degradation Studies of Ropinirole and the Formation of its Degradation Products

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount. Forced degradation studies are a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a drug, its degradation pathways, and informing the development of stability-indicating analytical methods. This guide offers an in-depth exploration of forced degradation studies as applied to Ropinirole, with a particular focus on the formation of its key degradation products.

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] The primary objective is to trigger degradation to an extent that allows for the identification and characterization of potential degradation products.[1][2] This is a mandate by regulatory bodies worldwide, including the International Council for Harmonisation (ICH). The ICH guideline Q1A(R2) outlines the requirements for stress testing as part of the stability testing of new drug substances and products.[1]

The insights gained from these studies are manifold. They are instrumental in:

  • Elucidating Degradation Pathways: Understanding the chemical pathways by which a molecule degrades helps in identifying its labile parts and predicting its long-term stability.

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can accurately separate and quantify the drug from its impurities and degradants.

  • Informing Formulation and Packaging Development: Knowledge of a drug's sensitivity to factors like light, heat, or pH guides the development of a stable formulation and the selection of appropriate packaging.

Ropinirole: A Case Study in Degradation

Ropinirole, a non-ergoline dopamine agonist, is widely used in the treatment of Parkinson's disease and restless legs syndrome.[3] Its chemical structure, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, possesses moieties that are susceptible to degradation under certain stress conditions.[2]

It is crucial to distinguish between process-related impurities and degradation products. For instance, Ropinirole EP Impurity B , chemically defined as 4-[2-[(2-methylpentyl)amino]ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride, is a known process-related impurity, not a product of degradation.[4][5][6][7] This guide will focus on impurities that arise from the degradation of the ropinirole molecule itself.

Forced degradation studies on ropinirole have revealed its susceptibility to hydrolysis (both acidic and basic) and oxidation.[1][2][8]

Comparative Analysis of Stress Conditions and Degradation Pathways

The following sections detail the impact of different stress conditions on ropinirole and the formation of a key oxidative degradant.

Acid and Base Hydrolysis

Ropinirole demonstrates significant degradation under both acidic and basic conditions.[1][2][8]

  • Acidic Conditions: In the presence of strong acids (e.g., 1N HCl) and heat, ropinirole undergoes hydrolysis. One study noted the formation of two major degradation products.[8][9] The kinetics of acidic degradation have been found to follow a first-order reaction.[8]

  • Basic Conditions: Ropinirole is particularly unstable in alkaline environments (e.g., 1N NaOH), with degradation occurring more rapidly than in acidic media.[8][9] Alkaline hydrolysis also results in the formation of multiple degradation products.[8][9] In the presence of lactose (a common excipient) and basic pH, a dimeric impurity, 3,3'-methanediylbis{4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one}, has been identified.[3]

Oxidative Degradation

Oxidative stress is a significant degradation pathway for ropinirole.[2][10] Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) leads to the formation of several degradation products.[1][2] A prominent and well-characterized oxidative degradant is 4-[2-(dipropylamino)ethyl]-1H-indol-2,3-dione hydrochloride , also known as the diketoindole impurity or USP Ropinirole Related Compound B.[10] This impurity is formed through the oxidation of the lactam ring of the ropinirole molecule.

Diagram: Proposed Degradation Pathway of Ropinirole to its Diketoindole Impurity

G Ropinirole Ropinirole 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Ropinirole->Oxidative_Stress Diketoindole_Impurity Diketoindole Impurity 4-[2-(dipropylamino)ethyl]-1H-indol-2,3-dione Oxidative_Stress->Diketoindole_Impurity

Caption: Oxidative stress-induced degradation of Ropinirole.

Thermal and Photolytic Degradation
  • Thermal Stress: When subjected to dry heat, ropinirole shows some degradation, with the formation of additional impurities.[8]

  • Photolytic Stress: Exposure to UV light can also induce degradation, leading to the formation of specific photolytic degradation products.[11]

Experimental Protocols for Forced Degradation Studies

A well-designed forced degradation study is crucial for obtaining meaningful data. The goal is to achieve a target degradation of 5-20%.

Diagram: Experimental Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC/UPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Characterization Impurity Characterization (LC-MS, NMR) HPLC->Characterization API Ropinirole API or Drug Product API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow of a typical forced degradation study.

Step-by-Step Protocol for a Stability-Indicating HPLC Method

The following is a representative protocol for a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method suitable for separating Ropinirole from its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., diammonium hydrogen orthophosphate, 0.05M, pH 7.2), tetrahydrofuran, and methanol in a ratio of 80:15:5 (v/v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV at 250 nm.[12]

    • Column Temperature: 30 °C.[12]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Ropinirole hydrochloride in a suitable solvent (e.g., methanol or water) and dilute to the desired concentration with the mobile phase.

    • Forced Degradation Samples:

      • Acid Hydrolysis: Reflux the drug solution in 1N HCl at 80°C for a specified period. Neutralize with 1N NaOH before injection.

      • Base Hydrolysis: Reflux the drug solution in 1N NaOH at 80°C for a specified period. Neutralize with 1N HCl before injection.

      • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for a specified period.

      • Thermal Degradation: Expose the solid drug to dry heat (e.g., 100°C) for a specified period, then dissolve in a suitable solvent.

      • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a specified duration.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure adequate resolution between the Ropinirole peak and the degradant peaks.

Data Presentation and Comparison

The results of forced degradation studies are best presented in a tabular format for easy comparison.

Stress ConditionReagent/ConditionDurationRopinirole Assay (%)No. of DegradantsMajor Degradant(s)
Acid Hydrolysis 1N HCl, 80°C2 hours~89%[8]2[8]To be characterized
Base Hydrolysis 1N NaOH, 80°C2 hours~64%[8]4[8][9]To be characterized
Oxidative 30% H₂O₂, RT24 hoursSignificant DegradationMultipleDiketoindole Impurity
Thermal (Dry Heat) 100°C12 hours~93%[8][9]2[8][9]To be characterized
Photolytic UV LightVariesDegradation ObservedMultipleTo be characterized

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Conclusion and Best Practices

Forced degradation studies are a cornerstone of robust pharmaceutical development. For Ropinirole, these studies reveal a susceptibility to hydrolysis and oxidation, leading to the formation of specific degradation products. A thorough understanding of these degradation pathways is essential for developing a stable and safe drug product.

Key Takeaways for Researchers:

  • ICH Guidelines are the Standard: Adhere to the principles outlined in ICH Q1A(R2) for conducting forced degradation studies.

  • Distinguish Between Impurity Types: Clearly differentiate between process-related impurities (like Ropinirole EP Impurity B) and degradation products.

  • Characterize Unknowns: Employ techniques like LC-MS and NMR to identify the structure of significant degradation products.

  • Method Validation is Crucial: The developed analytical method must be validated to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient from all potential degradation products and impurities.

By following these principles, researchers can ensure the quality, safety, and efficacy of Ropinirole formulations throughout their lifecycle.

References

  • Veeprho. Ropinirole EP Impurity B | CAS 249622-60-4. Available from: [Link]

  • Google Patents. WO2005080333A1 - Process for purification of ropinirole.
  • International Journal for Pharmaceutical Research Scholars (IJPRS). Study of Degradation Profile and Development of Stability Indicating Spectrophotometric Method for Ropinirole Hydrochloride under Acid/Base Hydrolytic and Oxidative Conditions. Available from: [Link]

  • SynZeal. Ropinirole EP Impurity B | 221264-33-1. Available from: [Link]

  • Veeprho. Ropinirole Impurities and Related Compound. Available from: [Link]

  • Patel, A. H., et al. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Saudi Pharmaceutical Journal, 21(1), 93-102. Available from: [Link]

  • Patel, C. M., & Chaudhari, B. G. Study of Degradation Profile and Development of Stability Indicating Spectrophotometric Method for Ropinirole Hydrochloride under Acid/Base Hydrolytic and Oxidative Conditions. International Journal for Pharmaceutical Research Scholars, 1(1), 22-28. Available from: [Link]

  • ResearchGate. Degradation recovery of ropinirole HCl in different stress conditions. Available from: [Link]

  • ResearchGate. Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. Available from: [Link]

  • SynThink Research Chemicals. Ropinirole EP Impurity B | 249622-60-4. Available from: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 249622-60-4 Ropinirole EP Impurity B. Available from: [Link]

  • Sahasrabuddhey, B., et al. Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. Available from: [Link]

  • ResearchGate. Structure of ropinirole and its impurities. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5095, Ropinirole. Available from: [Link]

  • Singh, S., & Gadhawala, Z. Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form. International Journal of PharmTech Research, 5(2), 431-438. Available from: [Link]

  • ResearchGate. UV Chromatogram of the forced degradation of ropinirole with formaldehyde in the presence of triethylamine. Available from: [Link]

  • Google Patents. US20140275202A1 - Injectable ropinirole compositions and methods for making and using same.

Sources

A Guide to Inter-laboratory Comparison of Ropinirole Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of Ropinirole impurity profiling. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The document outlines the scientific rationale, a detailed experimental protocol, and a methodology for data analysis, grounded in established regulatory standards and best practices.

Introduction: The Critical Role of Impurity Profiling for Ropinirole

Ropinirole is a non-ergoline dopamine agonist widely prescribed for Parkinson's disease and Restless Legs Syndrome (RLS).[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[3][4] Impurities can originate from various sources, including the synthetic route (process-related impurities), degradation of the API (degradation products), or interaction with packaging materials.[5][6]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities.[7][8] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7][9] An impurity profile is a comprehensive list of identified and unidentified impurities present in a drug substance batch.[5]

Ensuring that different analytical laboratories can produce consistent and reliable impurity profiling results is paramount for global pharmaceutical manufacturing and supply chains. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess the performance and reproducibility of an analytical method across multiple sites.[10][11] This guide details a hypothetical inter-laboratory study designed to evaluate the proficiency of various laboratories in quantifying known impurities in a shared batch of Ropinirole hydrochloride.

Regulatory Framework and Key Ropinirole Impurities

The control of impurities is not merely a quality control exercise but a regulatory necessity. The ICH Q3A and Q3B guidelines are the cornerstone frameworks, defining thresholds based on the maximum daily dose of the drug.[3] For Ropinirole, any impurity found at a level exceeding the identification threshold (typically 0.05% to 0.10%) must be structurally characterized.[7][12]

The manufacturing process and storage conditions of Ropinirole can lead to several known impurities. These include process-related compounds and degradation products.[6][13] Some of the commonly cited impurities for Ropinirole include:

  • Ropinirole N-Oxide: A common oxidative degradation product.[1]

  • N-Despropyl Ropinirole: An impurity related to the synthetic process.[1][]

  • 4-[2-(propylamino) ethyl]-1,3-dihydro-2H-indol-2-one (Impurity A): A process-related impurity.[15][16]

  • 4-[2-(diropylamino) ethyl]-1H-indol-2,3-dione hydrochloride (Impurity C): An oxidative impurity.[12][15]

  • Process Intermediates: Various starting materials and by-products from the chemical synthesis route.[6]

This inter-laboratory study will focus on quantifying a selection of these known impurities to assess method performance across different testing sites.

Inter-laboratory Study Design and Protocol

The primary objective of this study is to assess the capability of participating laboratories to accurately quantify specified Ropinirole impurities using a standardized analytical method.

3.1. Study Organization and Sample Distribution

A central coordinating laboratory is responsible for preparing and distributing the study materials. A single, homogenous batch of Ropinirole HCl, intentionally containing several key impurities at levels above the reporting threshold, is prepared. Each participating laboratory receives an identical sample package containing:

  • One vial of the Ropinirole HCl test sample.

  • Certified reference standards for Ropinirole HCl and specified impurities (e.g., Impurity A, Impurity C, and Ropinirole N-Oxide).

  • A copy of the standardized analytical test method and a data reporting template.

The overall workflow for the study is depicted below.

G A Coordinating Lab: Prepare & Characterize Homogenous Ropinirole Batch B Distribute Sample Kits to Participating Laboratories A->B Shipment C Labs Perform Analysis (System Suitability, Sample Testing) B->C Protocol D Labs Submit Data Using Standardized Template C->D Results E Coordinating Lab: Statistical Analysis (Consensus Mean, Z-Scores) D->E Data Input F Generate & Distribute Final Comparison Report E->F Report G Participating Labs: Review Results & Implement CAPA (if needed) F->G Feedback

Caption: High-level workflow for the inter-laboratory comparison study.
3.2. Standardized Analytical Method: RP-HPLC

To minimize variability from the method itself, all participants must adhere strictly to the following validated reversed-phase high-performance liquid chromatography (RP-HPLC) method. The validation of such analytical methods is a prerequisite to ensure data quality and reliability.[17][18]

Experimental Protocol:

  • Chromatographic System:

    • Column: Kromasil C8, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[19]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 250 nm.[20]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mobile Phase:

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with triethylamine.[19]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 40 60
      30 40 60
      32 95 5

      | 40 | 95 | 5 |

  • Sample and Standard Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Stock Solution: Accurately weigh and dissolve certified reference standards of Ropinirole and its impurities in diluent to prepare a stock solution.

    • Working Standard Solution (0.15% Level): Dilute the stock solution to a final concentration where each impurity is approximately 0.15% of the Ropinirole concentration.

    • Test Sample Preparation: Accurately weigh and dissolve approximately 50 mg of the Ropinirole HCl test sample in 50 mL of diluent to achieve a concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Inject the diluent as a blank, followed by five replicate injections of the Working Standard Solution.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) for the peak areas of Ropinirole and each impurity from the five replicate injections must be ≤ 5.0%.

      • The resolution between any two adjacent peaks must be ≥ 2.0.

      • The tailing factor for the Ropinirole peak must be ≤ 2.0.

  • Procedure:

    • Once SST criteria are met, inject the Test Sample Preparation in duplicate.

    • Calculate the percentage of each impurity in the test sample using the response from the Working Standard Solution.

Hypothetical Results and Data Analysis

Four fictional laboratories (Lab A, Lab B, Lab C, Lab D) participated in the study. The results for three key impurities are presented below. The coordinating laboratory first establishes a consensus mean value from the reported data, which serves as the assigned value for performance evaluation.

Table 1: Reported Impurity Levels (% w/w)

LaboratoryImpurity A (%)Ropinirole N-Oxide (%)Impurity C (%)
Lab A0.130.080.11
Lab B0.140.090.12
Lab C0.160.070.15
Lab D0.130.120.11
Consensus Mean 0.14 0.09 0.12
Std. Deviation 0.014 0.022 0.018
4.1. Performance Evaluation using Z-Scores

To standardize the evaluation, a Z-score is calculated for each laboratory's result. The Z-score indicates how many standard deviations a result is from the consensus mean.[21] A common interpretation is:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Z-Score Calculation: Z = (Lab Result - Consensus Mean) / Standard Deviation

Table 2: Calculated Z-Scores for Each Laboratory

LaboratoryImpurity A (Z-Score)Ropinirole N-Oxide (Z-Score)Impurity C (Z-Score)
Lab A-0.71-0.45-0.56
Lab B0.000.000.00
Lab C1.43-0.911.67
Lab D-0.711.36-0.56
Discussion and Interpretation of Results

Based on the hypothetical data, all participating laboratories demonstrated satisfactory performance for all three impurities, with all Z-scores falling within the acceptable range of -2.0 to +2.0.[21] This suggests that the provided analytical method is robust and transferable, and the laboratories are proficient in its execution.

However, even within a successful study, sources of minor variability can be considered:

  • Chromatographic Integration: The most common source of variability in impurity analysis. Differences in how analysts define the baseline and peak start/end points can lead to different results, especially for small peaks near the quantitation limit.

  • Equipment Differences: While the method is standardized, minor differences in HPLC system dwell volume, detector lamp intensity, or column packing can cause slight shifts in retention time and peak shape.

  • Sample and Standard Handling: Minor errors in weighing or dilution can propagate through the analysis.

If a laboratory had produced an unsatisfactory result (e.g., a Z-score of 3.5), a root cause investigation would be necessary. The following diagram outlines a logical approach for investigating such an outlier.

G Start Unsatisfactory Result (|Z| ≥ 3.0) Check1 Review SST Data Did it pass all criteria? Start->Check1 Check2 Review Chromatograms (Integration, Peak Shape) Check1->Check2 No Action1 Instrument/Column Issue: Recalibrate or Replace Check1->Action1 Yes Check3 Verify Calculations & Data Transcription Check2->Check3 No Action2 Integration Error: Re-process Data Check2->Action2 Yes Check4 Check Sample/Standard Preparation Records Check3->Check4 No Action3 Calculation Error: Correct & Re-report Check3->Action3 Yes Action4 Preparation Error: Re-prepare & Re-inject Check4->Action4 Yes End Identify Root Cause & Implement Corrective Action Check4->End No (Escalate) Action1->End Action2->End Action3->End Action4->End

Caption: Decision workflow for investigating an out-of-specification result.
Conclusion

This guide demonstrates the structure and value of an inter-laboratory comparison for Ropinirole impurity profiling. Such studies are essential for ensuring analytical consistency across different sites, validating the robustness of analytical methods, and ultimately safeguarding product quality and patient safety.[4][18] By employing a well-designed protocol, standardized materials, and objective statistical analysis, organizations can gain high confidence in their quality control network and meet stringent global regulatory expectations.

References
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Google Cloud.
  • Ropinirole Impurities and Related Compound. (n.d.). Veeprho.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). ICH. Retrieved February 27, 2026, from [Link]

  • Eserian, J. K., & de Souza, A. T. (2015). Method validation in pharmaceutical analysis: from theory to practical optimization. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved February 27, 2026, from [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved February 27, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 27, 2026, from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved February 27, 2026, from [Link]

  • Sahasrabuddhey, B., et al. (2006). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Ovid. Retrieved February 27, 2026, from [Link]

  • Ropinirole-impurities. (n.d.). Pharmaffiliates. Retrieved February 27, 2026, from [Link]

  • Ropinirole EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved February 27, 2026, from [Link]

  • Peraman, R., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. PMC. Retrieved February 27, 2026, from [Link]

  • Simultaneous Determination of Impurities in Ropinirole Tablets by an Improved HPLC Method Coupled with Diode Array Detection. (2025, August 7). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Reddy, P. S., et al. (n.d.). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Sahasrabuddhey, B., et al. (2007, March 12). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Liquid Chromatography & Related Technologies. Retrieved February 27, 2026, from [Link]

  • How Analytical Method Validation Ensures Product Quality. (2025, November 7). Pharmsky. Retrieved February 27, 2026, from [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). BioProcess International. Retrieved February 27, 2026, from [Link]

  • Structure of ropinirole and its impurities. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • ropinirole hydrochloride and its Impurities. (n.d.). Pharmaffiliates. Retrieved February 27, 2026, from [Link]

  • Alam, S., et al. (2015, January-March). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development & Research. Retrieved February 27, 2026, from [Link]

  • Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). Ethiopian Accreditation Service. Retrieved February 27, 2026, from [Link]

  • Comparison of various international guidelines for analytical method validation REVIEW. (n.d.). Ingenta Connect. Retrieved February 27, 2026, from [Link]

  • Interlaboratory comparisons. (n.d.). Joint Research Centre - European Commission. Retrieved February 27, 2026, from [Link]

  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. (n.d.). National Institute for Research and Development in Informatics. Retrieved February 27, 2026, from [Link]

  • Inter laboratory Comparison 2023 Report. (2024, August 1). Benchmark International. Retrieved February 27, 2026, from [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of N-Desbispropyl-N-pentyl-2-methyl Ropinirole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Desbispropyl-N-pentyl-2-methyl Ropinirole, a research compound related to the dopamine agonist Ropinirole. As specific safety and disposal data for this particular derivative are not widely available, this guide is founded on the precautionary principle, treating the compound with the known hazard profile of its parent molecule, Ropinirole, and adhering to established best practices for chemical waste management in a research environment.

The core philosophy of this guide is to ensure personnel safety, environmental protection, and regulatory compliance by eliminating guesswork and providing clear, actionable procedures.

Section 1: Hazard Assessment and Characterization

Before handling any chemical, a thorough understanding of its potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for N-Desbispropyl-N-pentyl-2-methyl Ropinirole (CAS No. 249622-60-4), we must infer its hazard profile from the well-documented parent compound, Ropinirole hydrochloride (CAS No. 91374-20-8).

Inferred Hazard Profile (Based on Ropinirole HCl):

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed.[1][2]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1) H400Very toxic to aquatic life.[1][2]
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) H410Very toxic to aquatic life with long lasting effects.[2]

The Precautionary Principle: Given that this is a research compound and a derivative of a potent dopamine agonist, it must be handled as a hazardous substance. All generated waste is, by default, considered hazardous chemical waste.

Section 2: Core Disposal Principles & Regulatory Framework

The disposal of pharmaceutical research chemicals is strictly regulated to prevent environmental contamination and ensure public health.[3] All procedures must comply with federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

  • PROHIBITION OF SEWER DISPOSAL: Under no circumstances should N-Desbispropyl-N-pentyl-2-methyl Ropinirole or its solutions be disposed of down the drain.[5][6][7] Its high aquatic toxicity poses a significant threat to waterways.[2][8]

  • SEGREGATION IS KEY: All waste streams must be meticulously segregated based on their physical state and composition to ensure safe storage and proper disposal by a certified hazardous waste handler.[9][10]

  • CONTAINMENT AND LABELING: All waste must be collected in appropriate, sealed, and clearly labeled containers to prevent accidental exposure and ensure compliant disposal.[10][11]

  • INSTITUTIONAL OVERSIGHT: Disposal must be coordinated through your institution's Environmental Health & Safety (EHS) department or equivalent office.[6][11][12] They are the only personnel authorized to transport and manage hazardous waste.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the complete lifecycle of waste management, from generation to collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to prevent exposure.[1]

  • Hand Protection: Nitrile gloves, inspected before use.

  • Eye Protection: Safety glasses or goggles with side shields.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.[9]

  • Solid Waste: Collect pure, unused, or expired N-Desbispropyl-N-pentyl-2-methyl Ropinirole powder in a dedicated solid waste container.

  • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips with residual contamination should be collected in a separate, puncture-resistant container clearly marked for this waste stream.[7]

  • Liquid Waste:

    • Aqueous Solutions: Collect all solutions of the compound in water or buffers in a dedicated aqueous waste container.

    • Organic Solvent Solutions: Collect all solutions of the compound in organic solvents (e.g., Methanol, Acetonitrile) in a separate organic waste container. Never mix organic and aqueous waste streams.

Step 3: Proper Containerization

The integrity of your waste container is critical for safety.

  • Compatibility: Containers must be made of a material compatible with the waste (e.g., HDPE or glass for most solvents and aqueous solutions).[5][10] The original chemical container is often the best choice for its specific waste.[5]

  • Condition: Use containers that are in good condition, free of leaks, and have a secure, tight-fitting lid.[10][11]

  • Capacity: Never fill a waste container beyond 75-80% capacity to prevent spills during transport and allow for vapor expansion.[10]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[10][11] Do not leave funnels in the container opening.[11]

Step 4: Mandatory and Accurate Labeling

Clear labeling is a regulatory requirement and essential for safety.[9][11] All hazardous waste containers must be labeled with a tag provided by your institution's EHS department.

The label must include:

  • The words "HAZARDOUS WASTE" .[11]

  • Full Chemical Name: Write out "N-Desbispropyl-N-pentyl-2-methyl Ropinirole". Do not use abbreviations or chemical formulas.[11]

  • Composition: List all constituents, including solvents, with their approximate percentages.

  • Hazard Information: Clearly indicate the known hazards (e.g., "Toxic," "Aquatic Toxin").

Step 5: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11]

  • Store containers in a well-ventilated area, away from heat sources or direct sunlight.[9]

  • Ensure containers are segregated by hazard class (e.g., flammables from corrosives).[11]

  • Utilize secondary containment trays to mitigate potential leaks.[10]

Step 6: Arranging for Professional Disposal

Laboratory personnel must not transport hazardous waste.[5]

  • Once a waste container is nearly full (75-80%) or has reached the local regulatory accumulation time limit (e.g., 90 or 150 days), schedule a pickup.[6][7]

  • Contact your institution's EHS office through their specified procedure, which is often an online waste pickup request system.[6][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Desbispropyl-N-pentyl-2-methyl Ropinirole waste.

DisposalWorkflow cluster_prep Preparation cluster_assess Assessment & Segregation cluster_contain Containment & Labeling cluster_store Storage & Pickup Start Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Identify Waste Type PPE->Assess Solid Solid Compound / Contaminated Labware Assess->Solid Solid Liquid Liquid Solution Assess->Liquid Liquid Container_Solid Use Labeled, Sealed Solid Waste Container Solid->Container_Solid Container_Liquid Use Labeled, Sealed Liquid Waste Container (Aqueous or Organic) Liquid->Container_Liquid Label Complete Hazardous Waste Tag: - Full Chemical Name - Composition % - Hazards - Date Container_Solid->Label Container_Liquid->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Container Full or Time Limit Reached? Store->Request Request->Store No Pickup Submit Pickup Request to EHS Office Request->Pickup Yes End Proper Disposal Complete Pickup->End

Caption: Disposal workflow for N-Desbispropyl-N-pentyl-2-methyl Ropinirole.

Section 4: Spill Management and Decontamination

Accidental spills must be treated as hazardous waste events.

  • Spill Cleanup: Evacuate the immediate area and alert colleagues. Wearing full PPE, absorb the spill with a chemically inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of organic solutions. Collect all cleanup materials, including contaminated gloves, into a sealed container and label it as hazardous waste.[5]

  • Surface Decontamination: For routine cleaning of work surfaces, use a suitable solvent like 70% ethanol to wipe down the area. All cleaning materials must be disposed of as contaminated solid waste.

Section 5: A Note on Chemical Deactivation

Studies on the parent compound, Ropinirole, indicate that it undergoes degradation under alkaline conditions (e.g., in the presence of NaOH).[14][15] However, attempting to neutralize or deactivate this compound in a standard laboratory setting is strongly discouraged.

  • Rationale: The degradation process can be exothermic and will produce a new set of unknown chemical byproducts.[16] These byproducts are not guaranteed to be non-hazardous and would themselves constitute a hazardous waste stream requiring proper disposal.

By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of N-Desbispropyl-N-pentyl-2-methyl Ropinirole, protecting themselves, their colleagues, and the environment.

References

  • Veeprho. (n.d.). Ropinirole Impurities and Related Compound.
  • Patel, D., et al. (2014). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. PMC.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • SynThink Research Chemicals. (n.d.). Ropinirole EP Impurities & USP Related Compounds.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Geneesmiddeleninformatiebank. (2007, November 27). REQUIP LP 2 mg, 3 mg, 4 mg, 8 mg prolonged-release.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • ResearchGate. (n.d.). Degradation recovery of ropinirole HCl in different stress conditions.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • MedChemExpress. (2025, June 20). Ropinirole hydrochloride-SDS.
  • Michigan State University. (n.d.). Pharmaceutical Drug Waste. Environmental Health & Safety.
  • UCSD. (2024, September 5). Pharmaceuticals Disposal. Blink.
  • Washington University. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research.
  • Simson Pharma Limited. (n.d.). N-Desbispropyl-N-pentyl-2-methyl Ropinirole | CAS No- 249622-60-4.
  • EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Cayman Chemical. (2025, December 5). Ropinirole (hydrochloride) - Safety Data Sheet.
  • Thermo Fisher Scientific. (2019, May 7). Ropinirole hydrochloride - SAFETY DATA SHEET.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ROPINIROLE EP IMPURITY B.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.